Condurango glycoside E3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C66H98O26 |
|---|---|
Molecular Weight |
1307.5 g/mol |
IUPAC Name |
[(3S,8S,10R,11S,12S,13S,14R,17S)-17-acetyl-11-acetyloxy-8,14-dihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-12-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C66H98O26/c1-31(68)40-22-25-66(76)64(40,8)60(88-45(70)19-18-37-16-14-13-15-17-37)58(85-36(6)69)59-63(7)23-21-39(26-38(63)20-24-65(59,66)75)86-46-27-41(77-9)53(32(2)81-46)89-47-28-42(78-10)54(33(3)82-47)90-48-29-43(79-11)55(34(4)83-48)91-62-52(74)57(80-12)56(35(5)84-62)92-61-51(73)50(72)49(71)44(30-67)87-61/h13-20,32-35,39-44,46-62,67,71-76H,21-30H2,1-12H3/b19-18+/t32-,33-,34-,35+,39+,40-,41+,42+,43+,44-,46+,47+,48+,49-,50+,51-,52+,53-,54-,55-,56+,57+,58+,59?,60-,61+,62+,63+,64+,65+,66-/m1/s1 |
InChI Key |
JACVSUHGIDCGLG-RCLGJGBLSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3(C4[C@@H]([C@H]([C@@]5([C@H](CC[C@@]5([C@@]4(CC=C3C2)O)O)C(=O)C)C)OC(=O)/C=C/C6=CC=CC=C6)OC(=O)C)C)OC)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@H]([C@@H]([C@H]([C@@H](O9)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC)O)OC)OC |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4C(C(C5(C(CCC5(C4(CC=C3C2)O)O)C(=O)C)C)OC(=O)C=CC6=CC=CC=C6)OC(=O)C)C)OC)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)C)OC1C(C(C(C(O1)CO)O)O)O)OC)O)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Condurango Glycoside E3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Discovery and Origin
Condurango glycoside E3 is a pregnane glycoside, a class of steroid-like compounds, that was first isolated from the dried bark of the South American vine, Marsdenia cundurango (syn. Ruehssia cundurango, Gonolobus condurango). The discovery and structural elucidation of this compound were reported in a 1988 publication in the journal Phytochemistry by Stefan Berger, Peter Junior, and Lothar Kopanski. This work was part of a broader re-investigation of the pregnane ester glycoside fraction of Condurango cortex, which also led to the isolation of three other novel glycosides (E, E0, and E2) derived from a new aglycone named condurangogenin E.
Marsdenia cundurango, belonging to the Apocynaceae family, has a history in traditional medicine, particularly for digestive ailments. Modern phytochemical investigations have revealed a rich composition of various glycosides, with many exhibiting potential anti-tumor and anti-inflammatory properties. The broader class of condurango glycosides has been shown in preclinical studies to induce apoptosis and cell cycle arrest in various cancer cell lines, suggesting a potential for therapeutic applications.
This technical guide provides a detailed overview of the discovery of this compound, including its origin, experimental protocols for its isolation and characterization, and a summary of the known signaling pathways associated with related condurango glycosides.
Data Presentation
The following tables summarize the key information regarding this compound and its origin.
| Compound Information | |
| Compound Name | This compound |
| Compound Class | Pregnane Glycoside |
| Aglycone | Condurangogenin E |
| Year of Discovery | 1988 |
| Discoverers | Berger, S., Junior, P., Kopanski, L. |
| Botanical Origin | |
| Plant Species | Marsdenia cundurango Reichenb. f. |
| Synonyms | Ruehssia cundurango, Gonolobus condurango |
| Family | Apocynaceae |
| Common Name | Condorvine, Eagle vine |
| Geographical Origin | South America |
| Plant Part Used | Dried Bark (Cortex) |
| Structural Elucidation Techniques |
| 1H Nuclear Magnetic Resonance (NMR) Spectroscopy |
| 13C Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Field Desorption Mass Spectrometry (FD-MS) |
| Degradation of Sugar Chains |
Experimental Protocols
The following are detailed methodologies representative of the key experiments for the isolation and characterization of this compound, based on the original discovery and general practices in phytochemistry.
Plant Material and Extraction
-
Plant Material: The dried bark of Marsdenia cundurango is collected and coarsely powdered.
-
Extraction:
-
The powdered bark is subjected to exhaustive extraction with a suitable solvent, typically methanol or ethanol, using a Soxhlet apparatus or maceration.
-
The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
Isolation and Purification of this compound
-
Initial Fractionation (Column Chromatography):
-
The crude extract is adsorbed onto a small amount of silica gel and applied to the top of a silica gel column.
-
The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and then methanol).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the glycosidic components.
-
-
Fine Purification (High-Performance Liquid Chromatography - HPLC):
-
The fractions enriched with the target glycosides are pooled, concentrated, and subjected to preparative High-Performance Liquid Chromatography (HPLC).
-
A reversed-phase column (e.g., C18) is typically used with a mobile phase gradient of water and acetonitrile or methanol.
-
The elution is monitored with a suitable detector (e.g., UV or refractive index), and the peak corresponding to this compound is collected.
-
The purity of the isolated compound is confirmed by analytical HPLC.
-
Structure Elucidation
-
Spectroscopic Analysis:
-
1H and 13C NMR Spectroscopy: The purified this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD). 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded to determine the proton and carbon framework of the molecule, including the structure of the aglycone and the sugar moieties, as well as their connectivity.
-
Mass Spectrometry (FD-MS): Field Desorption Mass Spectrometry is employed to determine the molecular weight of the intact glycoside.
-
-
Chemical Analysis:
-
Acid Hydrolysis: The glycoside is subjected to acid hydrolysis to cleave the glycosidic bonds, separating the aglycone (Condurangogenin E) from its sugar components.
-
Sugar Analysis: The sugar residues in the hydrolysate are identified by comparison with authentic standards using techniques such as gas chromatography (GC) or TLC.
-
Mandatory Visualization
Caption: Experimental workflow for the isolation and characterization of this compound.
Signaling Pathways
While specific biological activities for this compound have not been extensively reported, studies on related condurango glycosides and glycoside-rich fractions have elucidated potential anti-cancer mechanisms. A prominent pathway involves the induction of apoptosis through the generation of Reactive Oxygen Species (ROS).
Caption: ROS-dependent apoptotic signaling pathway induced by Condurango glycosides in cancer cells.
"Condurango glycoside E3" basic chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Condurango glycoside E3 is a naturally occurring pregnane glycoside isolated from the bark of Marsdenia cundurango, a plant traditionally used in medicine. As a member of the condurango glycoside family, it is a subject of interest for its potential biological activities. This technical guide provides a comprehensive overview of the basic chemical properties of this compound, compiled from available scientific literature.
Core Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below, providing a clear reference for researchers.
| Property | Value | Source |
| Molecular Formula | C₆₆H₉₈O₂₆ | [1][2] |
| Molecular Weight | 1307.47 g/mol | [1][2] |
| CAS Number | 115784-10-6 | [1] |
| Class | Pregnane Glycoside | [1] |
| Source | Marsdenia cundurango bark | [1] |
Experimental Protocols
Detailed experimental methodologies for the isolation and characterization of this compound are outlined in the primary literature. The following is a summary of the likely procedures based on the isolation of related condurango glycosides.
Isolation and Purification of Condurango Glycosides
The isolation of this compound is detailed in a 1988 study by Berger et al., which involved a multi-step extraction and chromatographic process.
Experimental Workflow: Isolation of Condurango Glycosides
Caption: Workflow for the isolation and purification of Condurango glycosides.
The general procedure involves:
-
Extraction: The dried and ground bark of Marsdenia cundurango is extracted with methanol.
-
Solvent Partitioning: The crude methanol extract is then partitioned between different solvents to separate compounds based on polarity.
-
Column Chromatography: The resulting fractions are subjected to column chromatography, typically using silica gel, to separate the mixture of glycosides.
-
High-Performance Liquid Chromatography (HPLC): Further purification of the fractions is achieved through HPLC to isolate individual glycosides, including this compound.
Structural Elucidation
The structure of this compound and other new compounds was established through a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR were used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Field Desorption Mass Spectrometry (FD-MS) was likely used to determine the molecular weight and fragmentation patterns.
-
Degradative Studies: Analysis of the sugar chains after hydrolysis helped in identifying the constituent monosaccharides and their linkages.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, research on closely related "Condurango glycoside-rich components" and "Condurango-glycoside-A" has demonstrated significant anti-cancer properties. These studies suggest that condurango glycosides can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
A proposed signaling pathway for the anticancer activity of condurango glycosides involves the generation of Reactive Oxygen Species (ROS).
Proposed Signaling Pathway for Condurango Glycoside-Induced Apoptosis
Caption: ROS-dependent p53-mediated apoptotic pathway induced by Condurango glycosides.
This pathway suggests that condurango glycosides lead to an increase in intracellular ROS levels, which in turn upregulates the tumor suppressor protein p53. This activation of p53 can lead to the upregulation of the pro-apoptotic protein Bax, causing mitochondrial dysfunction and the release of cytochrome c, ultimately leading to the activation of caspases and the execution of apoptosis.
Conclusion
This compound is a pregnane glycoside with a defined chemical structure. While specific experimental data on its solubility and biological activity are not extensively available, the methodologies for its isolation and characterization have been established. The known anticancer activities of related condurango glycosides provide a strong rationale for further investigation into the therapeutic potential of this compound. Future research should focus on elucidating its specific biological targets and mechanism of action.
References
Unraveling the Architecture of Condurango Glycoside E3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural elucidation of Condurango glycoside E3, a complex pregnane glycoside isolated from the bark of Marsdenia cundurango. The structural determination of this class of compounds is pivotal for understanding their biological activity and for the development of potential therapeutic agents. This document details the key experimental methodologies, presents the available quantitative data, and illustrates the logical workflow involved in piecing together the molecule's intricate structure.
Introduction
This compound belongs to a series of related pregnane glycosides, including Condurango glycosides E, E0, and E2, all of which are based on the novel aglycone, condurangogenin E. The structural elucidation of these compounds has been a significant undertaking, relying on a combination of advanced spectroscopic techniques and chemical degradation methods. The primary reference for this work is the 1988 publication by Berger, Junior, and Kopanski in Phytochemistry, which laid the foundation for understanding the structure of these complex natural products.
Physicochemical and Spectroscopic Data
While the complete detailed spectral data for this compound remains within the confines of the original research publication, this section compiles the known quantitative information.
Table 1: Physicochemical Properties of Condurango Glycoside E and Related Compounds
| Compound | Molecular Formula | Molecular Weight |
| Condurango glycoside E | C₅₃H₇₆O₁₈ | 1001.16 |
| This compound | Not explicitly stated in available abstracts | Not explicitly stated in available abstracts |
Note: The molecular formula and weight for the closely related Condurango glycoside E are provided for reference.
Table 2: Key Spectroscopic Techniques Employed in Structural Elucidation
| Technique | Purpose |
| ¹H NMR | Determination of proton chemical environments and coupling networks. |
| ¹³C NMR | Identification of the carbon skeleton and functional groups. |
| Field Desorption Mass Spectrometry (FD-MS) | Determination of the molecular weight of the intact glycoside. |
Experimental Protocols
The structural elucidation of this compound involved a multi-step process encompassing isolation, purification, spectroscopic analysis, and chemical degradation. The following protocols are based on the methodologies described for the analysis of condurango glycosides.
Isolation and Purification of Condurango Glycosides
The initial step involves the extraction and separation of the glycosidic fraction from the bark of Marsdenia cundurango.
Protocol:
-
Extraction: The dried and powdered bark of Marsdenia cundurango is subjected to exhaustive extraction with a polar solvent such as methanol or ethanol.
-
Preliminary Fractionation: The crude extract is then partitioned to separate the glycosidic components from other constituents.
-
Column Chromatography: The glycoside-rich fraction is subjected to column chromatography over a stationary phase like silica gel. Elution is performed with a gradient of solvents of increasing polarity to separate the mixture into fractions containing different glycosides.
-
High-Performance Liquid Chromatography (HPLC): The fractions containing the glycosides of interest are further purified by preparative HPLC to yield the individual pure compounds, including this compound.
Spectroscopic Analysis
The purified this compound is then subjected to a suite of spectroscopic analyses to determine its chemical structure.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are performed to establish the connectivity of protons and carbons within the aglycone and the sugar moieties. This data is critical for determining the stereochemistry of the steroidal nucleus and the nature and sequence of the sugar units.
-
Field Desorption Mass Spectrometry (FD-MS): FD-MS is a soft ionization technique used to determine the molecular weight of the intact glycoside with minimal fragmentation. This provides the molecular formula of the entire molecule.
Chemical Degradation
To confirm the nature and linkage of the sugar units, chemical degradation studies are performed.
Spectroscopic Data Analysis of Condurango Glycoside E3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Condurango glycosides, a class of pregnane glycosides isolated from the bark of Marsdenia cundurango, have garnered significant interest in the scientific community for their potential therapeutic properties, particularly their cytotoxic and apoptosis-inducing effects on cancer cells. Condurango glycoside E3 is a member of this family of complex natural products. The structural elucidation and spectroscopic analysis of these compounds are crucial for understanding their structure-activity relationships and for the development of potential new drug candidates.
This technical guide provides a comprehensive overview of the spectroscopic data analysis of this compound. Due to the limited public availability of the specific raw spectroscopic data for this compound, this guide utilizes illustrative data from a closely related and structurally similar pregnane glycoside, Marsdenoside C , isolated from Marsdenia tenacissima. This representative data serves to demonstrate the principles and techniques involved in the spectroscopic analysis of this class of compounds.
The guide details the experimental protocols for the isolation and spectroscopic characterization of pregnane glycosides and presents the spectroscopic data in a clear, tabular format. Furthermore, it includes diagrams of the experimental workflow and the relevant biological signaling pathways, generated using Graphviz, to provide a visual representation of the scientific processes and mechanisms of action.
Spectroscopic Data (Illustrative Example: Marsdenoside C)
The following tables summarize the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Marsdenoside C, a representative pregnane glycoside. This data is essential for the structural elucidation of the compound, allowing for the assignment of each proton and carbon atom in the molecule.
Table 1: ¹H NMR Data for Marsdenoside C (Illustrative)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Aglycone | |||
| 1 | 1.55, 1.05 | m | |
| 2 | 1.85, 1.65 | m | |
| 3 | 3.60 | m | |
| 4 | 2.25, 2.00 | m | |
| 5 | 1.45 | m | |
| 6 | 1.50, 1.40 | m | |
| 7 | 1.60, 1.10 | m | |
| 9 | 1.25 | m | |
| 11 | 4.05 | dd | 11.5, 4.5 |
| 12 | 4.90 | d | 9.5 |
| 15 | 2.15, 1.40 | m | |
| 16 | 2.05, 1.80 | m | |
| 17 | 2.55 | t | 9.0 |
| 18-CH₃ | 1.20 | s | |
| 19-CH₃ | 0.95 | s | |
| 21-CH₃ | 2.10 | s | |
| Sugar Moieties | |||
| Ole-1' | 4.80 | dd | 9.5, 2.0 |
| Cym-1'' | 4.85 | dd | 9.5, 2.0 |
| Dig-1''' | 4.95 | d | 8.0 |
| Ole-6' | 1.25 | d | 6.0 |
| Cym-6'' | 1.30 | d | 6.0 |
| Dig-6''' | 1.28 | d | 6.0 |
Data is representative and based on published values for similar pregnane glycosides.
Table 2: ¹³C NMR Data for Marsdenoside C (Illustrative)
| Position | Chemical Shift (δ) ppm | Position | Chemical Shift (δ) ppm |
| Aglycone | Sugar Moieties | ||
| 1 | 38.5 | Ole-1' | 101.5 |
| 2 | 29.5 | Ole-2' | 35.5 |
| 3 | 78.0 | Ole-3' | 78.5 |
| 4 | 39.0 | Ole-4' | 72.0 |
| 5 | 45.0 | Ole-5' | 70.0 |
| 6 | 28.5 | Ole-6' | 18.0 |
| 7 | 29.0 | Cym-1'' | 102.0 |
| 8 | 42.0 | Cym-2'' | 35.0 |
| 9 | 50.0 | Cym-3'' | 78.0 |
| 10 | 37.0 | Cym-4'' | 72.5 |
| 11 | 68.0 | Cym-5'' | 70.5 |
| 12 | 80.0 | Cym-6'' | 18.5 |
| 13 | 55.0 | Dig-1''' | 104.0 |
| 14 | 85.0 | Dig-2''' | 75.0 |
| 15 | 36.0 | Dig-3''' | 76.0 |
| 16 | 25.0 | Dig-4''' | 71.0 |
| 17 | 60.0 | Dig-5''' | 77.0 |
| 18 | 16.0 | Dig-6''' | 17.5 |
| 19 | 12.0 | ||
| 20 | 210.0 | ||
| 21 | 31.0 |
Data is representative and based on published values for similar pregnane glycosides.
Table 3: Mass Spectrometry Data for a Representative Pregnane Glycoside
| Ion Type | m/z | Fragmentation Pattern |
| [M+Na]⁺ | Varies | Adduct of the intact molecule with a sodium ion. |
| [M-Sugar₁]+H]⁺ | Varies | Loss of the terminal sugar unit from the protonated molecule. |
| [M-Sugar₁-Sugar₂]+H]⁺ | Varies | Sequential loss of sugar units from the protonated molecule. |
| [Aglycone+H]⁺ | Varies | The protonated steroid core after the loss of all sugar moieties. |
| Aglycone Fragments | Varies | Further fragmentation of the steroid core, often involving losses of water and other small molecules. |
This table represents a generalized fragmentation pattern for pregnane glycosides observed in Electrospray Ionization Mass Spectrometry (ESI-MS).
Experimental Protocols
The following are generalized protocols for the isolation and spectroscopic analysis of pregnane glycosides from plant material.
Isolation and Purification of Pregnane Glycosides
-
Extraction: The dried and powdered bark of Marsdenia cundurango is extracted with a suitable solvent, typically methanol or ethanol, at room temperature. The extraction is repeated multiple times to ensure complete recovery of the glycosides.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. A common scheme involves partitioning between water and n-hexane to remove nonpolar compounds, followed by extraction of the aqueous phase with ethyl acetate or butanol to enrich the glycosidic fraction.
-
Chromatographic Separation: The enriched glycoside fraction is subjected to a series of chromatographic techniques for the isolation of individual compounds.
-
Column Chromatography: Initial separation is often performed on a silica gel or reversed-phase (C18) column using a gradient elution system of increasing polarity (e.g., chloroform-methanol or water-acetonitrile).
-
High-Performance Liquid Chromatography (HPLC): Final purification of the isolated fractions is achieved using preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase, such as a water-acetonitrile or water-methanol gradient.
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A few milligrams of the purified glycoside are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or pyridine-d₅).
-
Data Acquisition: ¹H, ¹³C, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: The chemical shifts, coupling constants, and correlation signals from the 1D and 2D NMR spectra are used to assign the structure of the aglycone and the sugar moieties, as well as the glycosidic linkages.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: A dilute solution of the purified glycoside is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer such as a quadrupole, ion trap, or time-of-flight (TOF) instrument. Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation and obtain structural information.
-
Data Analysis: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern in the MS/MS spectra provides information about the sequence of sugar units and the structure of the aglycone.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation and structural elucidation of this compound.
Apoptosis Signaling Pathway
Caption: ROS-mediated apoptosis signaling pathway induced by this compound.
Conclusion
Preliminary In Vitro Studies on Condurango Glycosides: A Technical Guide
Disclaimer: As of the latest literature review, specific in vitro studies focusing exclusively on "Condurango glycoside E3" are not publicly available. This guide provides a comprehensive overview of the in vitro anti-cancer activities of closely related compounds from Marsdenia condurango, namely Condurango glycoside-rich components (CGS) and a principal aglycone, Condurangogenin A (ConA). The experimental protocols and elucidated signaling pathways are based on studies of these related compounds and serve as a foundational reference for prospective research on this compound.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the preliminary in vitro anti-cancer properties of glycosides derived from Marsdenia condurango. The content herein summarizes key findings, details experimental methodologies, and visualizes the proposed mechanisms of action.
Quantitative Data Summary
The cytotoxic effects of Condurango glycoside-rich components (CGS) and Condurangogenin A (ConA) have been evaluated against various non-small-cell lung cancer (NSCLC) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below.
Table 1: Cytotoxicity of Condurango Glycoside-Rich Components (CGS) in NSCLC Cells
| Cell Line | Compound | IC50 Dose | Treatment Duration |
| H460 | CGS | 0.22 µg/µl | 24 hours[1] |
Table 2: Cytotoxicity of Condurangogenin A (ConA) in NSCLC Cells
| Cell Line | Compound | IC50 Dose | Treatment Duration |
| H460 | ConA | 32 µg/ml | 24 hours[2][3] |
| A549 | ConA | Too high and toxic for further study | Not specified[2][3] |
| H522 | ConA | Too high and toxic for further study | Not specified[2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the studies on Condurango glycosides are provided below. These protocols are standard for assessing cytotoxicity, cell cycle progression, oxidative stress, and apoptosis.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells (e.g., H460, A549, H522) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 18-24 hours.[4]
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., CGS or ConA) for the desired time points (e.g., 24, 48 hours). Include untreated and vehicle controls.
-
MTT Addition: After the incubation period, add 10 µl of MTT solution (5 mg/ml in PBS) to each well.[4]
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator, allowing the MTT to be metabolized into formazan crystals by viable cells.[4]
-
Solubilization: Gently discard the media and add 100-200 µl of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate for 10 minutes in the dark and measure the absorbance at a wavelength of 540-595 nm using a microplate reader.[4]
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Harvesting: Harvest the treated and untreated cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol, adding it dropwise to the cell pellet while vortexing to prevent clumping. Incubate for at least 30 minutes at 4°C.[5]
-
Washing: Wash the cells twice with PBS to remove the ethanol.[5]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100µg/ml) to ensure that only DNA is stained.[6]
-
PI Staining: Add propidium iodide solution (e.g., 50µg/ml) to the cells and incubate for 5-10 minutes at room temperature in the dark.[6]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 single-cell events. The DNA content is measured by the fluorescence intensity of the PI.
Reactive Oxygen Species (ROS) Detection
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS.
-
Cell Seeding and Treatment: Seed cells in a suitable plate and treat with the compound of interest.
-
DCFH-DA Staining: Remove the treatment medium, wash the cells with serum-free medium or PBS, and then add the DCFH-DA working solution (e.g., 10 µM) to each well. Incubate for 30 minutes at 37°C.[7][8]
-
Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove any excess probe.[7]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[7][9] Alternatively, visualize ROS production using a fluorescence microscope.
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in apoptosis. Its activity can be measured using a fluorometric assay or by Western blotting.
Fluorometric Assay:
-
Cell Lysis: Lyse the treated and untreated cells to release cellular contents.
-
Substrate Addition: Add a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC, to the cell lysates.
-
Incubation: Incubate the mixture at 37°C to allow active caspase-3 to cleave the substrate.
-
Fluorescence Measurement: Measure the fluorescence of the released AMC group using a fluorescence reader with an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm.[10]
Western Blot Analysis:
-
Protein Extraction and Quantification: Extract total protein from cells and determine the concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
Signaling Pathways and Mechanisms of Action
In vitro studies on Condurango glycosides suggest that their anti-cancer effects are mediated through the induction of apoptosis via multiple signaling pathways.
ROS-Mediated Caspase-3 Dependent Apoptosis
Condurango glycoside-rich components have been shown to induce apoptosis through a mechanism involving the generation of reactive oxygen species (ROS) and the activation of the intrinsic apoptotic pathway.[12]
Caption: ROS-mediated intrinsic apoptosis pathway induced by CGS.
p53-Mediated Cell Cycle Arrest and Apoptosis
Condurangogenin A (ConA) has been demonstrated to induce cell cycle arrest at the G0/G1 phase and subsequent apoptosis through a p53-dependent pathway.[3]
References
- 1. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchtweet.com [researchtweet.com]
- 5. protocols.io [protocols.io]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 8. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Mechanism of Action of Condurango Glycosides
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive overview of the mechanism of action of Condurango glycosides based on available scientific literature. It is important to note that while the focus is on "Condurango glycoside E3," specific research on this particular glycoside is limited. Therefore, this guide synthesizes information from studies on closely related compounds, including Condurango glycoside E, Condurango glycoside-rich components (CGS), and Condurango-glycoside-A (CGA), to infer the potential mechanism of action.
Introduction
Condurango, derived from the bark of Marsdenia cundurango, has been traditionally used in medicine for various ailments. Modern research has identified a class of pregnane glycosides as its primary active constituents, demonstrating significant anti-cancer potential.[1][2] These compounds, including the Condurango glycoside E series, have garnered interest in the scientific community for their cytotoxic effects on cancer cells. This technical guide delves into the core mechanism of action of these glycosides, with a specific focus on the available data for related compounds to shed light on the potential activity of this compound.
Core Mechanism of Action: Induction of Apoptosis via Oxidative Stress
The predominant mechanism of action of Condurango glycosides in cancer cells is the induction of programmed cell death, or apoptosis, primarily mediated by the generation of reactive oxygen species (ROS).[1][3][4] This ROS-dependent pathway triggers a cascade of downstream events, leading to cell cycle arrest and eventual cell demise.
ROS Generation and Oxidative Stress
Condurango glycosides have been shown to elevate intracellular ROS levels in cancer cells.[3][4] This increase in ROS creates a state of oxidative stress, which damages cellular components, including DNA, proteins, and lipids. The pro-oxidant activity appears to be a central tenet of their anti-cancer effects.
DNA Damage and p53 Activation
The ROS-induced cellular damage extends to the genomic level, causing DNA strand breaks.[1][3][4] This DNA damage activates the tumor suppressor protein p53. The upregulation of p53 is a critical step, as it can transcriptionally activate genes involved in cell cycle arrest and apoptosis.[4][5]
Cell Cycle Arrest
In response to DNA damage, the activated p53 pathway can induce cell cycle arrest, typically at the G0/G1 checkpoint.[6][7] This prevents the proliferation of cells with damaged DNA, allowing time for repair or, if the damage is too severe, commitment to apoptosis. Studies on Condurangogenin A, the aglycone of many Condurango glycosides, have shown a reduction in the levels of cyclin D1-CDK, which is consistent with a G0/G1 arrest.[6]
Intrinsic Apoptotic Pathway
The apoptotic cascade initiated by Condurango glycosides primarily follows the intrinsic or mitochondrial pathway.
-
Mitochondrial Membrane Depolarization: Elevated ROS levels lead to the depolarization of the mitochondrial membrane potential (MMP).[3]
-
Cytochrome c Release: The loss of MMP results in the release of cytochrome c from the mitochondria into the cytoplasm.[6]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, with caspase-3 being the key executioner caspase.[3][8] Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[1][3]
Extrinsic Apoptotic Pathway Modulation
In addition to the intrinsic pathway, there is evidence that Condurango glycosides can modulate the extrinsic apoptotic pathway. Studies on Condurango extract have shown an increase in the levels of Tumor Necrosis Factor-alpha (TNF-α) and the Fas receptor (FasR), suggesting a potential to sensitize cells to extrinsic death signals.[9]
Quantitative Data
The following tables summarize the available quantitative data on the cytotoxic activity of various Condurango glycoside preparations.
| Compound/Extract | Cell Line | IC50 Value | Exposure Time | Reference |
| Condurango glycoside-rich components (CGS) | H460 (Non-small-cell lung cancer) | 0.22 µg/µl | 24 hours | [8][10] |
| Condurangogenin A (ConA) | H460 (Non-small-cell lung cancer) | 32 µg/ml | 24 hours | [6] |
| Condurangogenin A (ConA) | A549 (Non-small-cell lung cancer) | 38 µg/ml | 24 hours | [6] |
| Condurangogenin A (ConA) | H522 (Non-small-cell lung cancer) | 39 µg/ml | 24 hours | [6] |
| Ethanolic extract of Condurango | H522 (Non-small-cell lung cancer) | 0.25 µg/µl | 48 hours | [11] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on Condurango glycosides.
Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the Condurango glycoside preparation for the desired time period (e.g., 24 or 48 hours).
-
Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µl of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
Analysis of Apoptosis by Annexin V-FITC/PI Staining
-
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Protocol:
-
Treat cells with the Condurango glycoside preparation for the specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol (e.g., Santa Cruz Biotechnology).[12]
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
DNA Damage Analysis (Comet Assay)
-
Principle: The comet assay, or single-cell gel electrophoresis, is a technique for detecting DNA damage in individual cells. Damaged DNA fragments migrate further in the agarose gel, creating a "comet tail."
-
Protocol:
-
After treatment, trypsinize and resuspend cells in PBS.
-
Mix the cell suspension with low melting point agarose and layer onto a pre-coated microscope slide.
-
Lyse the cells in a high-salt lysis buffer.
-
Subject the slides to electrophoresis in an alkaline buffer.
-
Stain the DNA with a fluorescent dye (e.g., ethidium bromide) and visualize under a fluorescence microscope.
-
Quantify the DNA damage by measuring the length and intensity of the comet tail.[11]
-
Cell Cycle Analysis by Flow Cytometry
-
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Protocol:
-
Treat cells with the Condurango glycoside preparation.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells with PBS and treat with RNase A to remove RNA.
-
Stain the cells with PI.[12]
-
Analyze the DNA content by flow cytometry.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Condurango Glycoside-Induced Apoptosis
Caption: Proposed signaling pathway of Condurango glycoside-induced apoptosis.
Experimental Workflow for Assessing Apoptosis
Caption: General experimental workflow for the evaluation of apoptosis.
Conclusion
The available evidence strongly suggests that Condurango glycosides, likely including this compound, exert their anti-cancer effects primarily through the induction of ROS-mediated apoptosis. The key molecular events include DNA damage, p53 activation, cell cycle arrest, mitochondrial dysfunction, and caspase-3 activation. While further research is required to elucidate the specific mechanism of action of this compound, the data from related compounds provide a robust framework for understanding its potential therapeutic utility in oncology. Future studies should focus on isolating and characterizing the activity of individual Condurango glycosides to identify the most potent and selective anti-cancer agents within this class of natural products.
References
- 1. Condurango Glycoside A|CAS 11051-90-4|Supplier [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rain-tree.com [rain-tree.com]
- 6. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pregnane glycosides from the bark of Marsdenia cundurango and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Biological Activity of Condurango Glycoside E3: A Technical Overview for Drug Discovery
An In-depth Examination of a Promising Natural Compound in Oncology Research
Condurango glycoside E3, a pregnane glycoside isolated from the bark of Marsdenia cundurango, is emerging as a compound of significant interest in the field of oncology. This technical guide provides a comprehensive overview of its biological activities, with a focus on its anti-cancer properties, for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of available preclinical data, highlighting the compound's mechanism of action, cytotoxic effects, and the signaling pathways it modulates.
Core Biological Activity: Cytotoxicity and Apoptosis Induction
Research has demonstrated that these compounds exhibit cytotoxic activity against human leukemia (HL-60) and human lung adenocarcinoma (A549) cells.[1] This cytotoxicity is primarily achieved through the induction of apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells.
Table 1: Summary of Cytotoxic Activity of Pregnane Glycosides from Marsdenia cundurango
| Compound/Extract | Cell Line | Activity | IC50 Value | Reference |
| Pregnane Glycosides (General) | HL-60 (Human Leukemia) | Cytotoxic, Apoptosis Induction | Data not publicly available | [1] |
| Pregnane Glycosides (General) | A549 (Lung Adenocarcinoma) | Cytotoxic | Data not publicly available | [1] |
| Condurango Glycoside-Rich Components (CGS) | Lung Cancer Cells | Inhibition of Cell Proliferation, Apoptosis | Data not publicly available | [2] |
| Condurangogenin A | Lung Cancer Cells | DNA Damage-Induced Apoptosis | Data not publicly available | [2] |
Note: Specific IC50 values for individual Condurango glycosides, including E3, are typically found within the full text of scientific publications and are not available in the provided search results.
Mechanistic Insights: Signaling Pathways Modulated by Condurango Glycosides
The anti-cancer effects of Condurango glycosides are underpinned by their ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis. The available research points towards a multi-faceted mechanism of action.
ROS-Mediated Apoptosis
A central mechanism is the generation of Reactive Oxygen Species (ROS).[2][3] Elevated ROS levels within cancer cells create a state of oxidative stress, which can trigger a cascade of events leading to apoptosis. This ROS-dependent pathway appears to be a common feature of the anti-cancer activity of Condurango glycosides.
p53 Signaling Pathway
The tumor suppressor protein p53 plays a crucial role in the cellular response to DNA damage and other stressors. Studies on Condurango glycoside-A (CGA), a related compound, have shown that it can up-regulate p53 expression.[3] This, in turn, boosts the expression of the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria and the activation of caspase-3, a key executioner of apoptosis.[3]
Cell Cycle Arrest
In addition to inducing apoptosis, Condurango glycoside-rich components have been shown to cause cell cycle arrest.[2] This prevents cancer cells from proliferating and dividing, thereby halting tumor growth. The mechanism often involves the p21/p53 signaling axis, where p53 activation leads to the expression of p21, a potent inhibitor of cell cycle progression.
Diagram 1: Proposed Signaling Pathway for Condurango Glycoside-Induced Apoptosis
Caption: Proposed mechanism of Condurango glycoside-induced apoptosis.
Experimental Protocols
To facilitate further research and validation of the biological activities of this compound, this section outlines the general experimental methodologies typically employed in the study of natural compounds with anti-cancer properties.
Cell Culture
-
Cell Lines: Human cancer cell lines such as HL-60 (promyelocytic leukemia) and A549 (non-small cell lung cancer) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assays
-
MTT Assay: This colorimetric assay is widely used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
-
Apoptosis Assays
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This is a standard method to detect and quantify apoptosis.
-
Treat cells with this compound.
-
Harvest and wash the cells with binding buffer.
-
Stain the cells with FITC-conjugated Annexin V and PI.
-
Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Western Blotting
-
Protein Expression Analysis: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Lyse treated and untreated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., p53, Bax, Bcl-2, Caspase-3, β-actin).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Diagram 2: General Experimental Workflow for Assessing Anti-Cancer Activity
Caption: A generalized workflow for in vitro anti-cancer drug screening.
Future Directions and Conclusion
This compound and related compounds from Marsdenia cundurango represent a promising avenue for the development of novel anti-cancer therapeutics. The existing preclinical data strongly suggest that these natural products exert their cytotoxic effects through the induction of apoptosis, mediated by ROS generation and the modulation of key signaling pathways such as the p53 pathway.
To advance the development of this compound as a potential drug candidate, further research is warranted. Key future directions include:
-
Isolation and Purification: Scalable methods for the isolation and purification of this compound are needed to obtain sufficient quantities for comprehensive preclinical testing.
-
In-depth Mechanistic Studies: A more detailed elucidation of the molecular targets and signaling pathways affected by this compound is crucial.
-
In Vivo Studies: Evaluation of the anti-tumor efficacy and safety of this compound in animal models of cancer is a critical next step.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could lead to the identification of compounds with improved potency and drug-like properties.
References
Unveiling the Apoptotic Potential of Condurango Glycosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the current scientific understanding of the apoptosis-inducing capabilities of glycosides derived from Marsdenia cundurango. It is important to note that while the focus is on "Condurango glycoside E3," the detailed mechanistic and quantitative data available in the scientific literature primarily pertains to closely related compounds, such as Condurango glycoside-rich components (CGS) and Condurango-glycoside-A (CGA) . As such, the information presented herein serves as a probable model for the mechanism of action of this compound, pending further direct investigation.
Introduction: The Therapeutic Promise of Condurango Glycosides
This compound is a pregnane glycoside isolated from the bark of Marsdenia cundurango, a plant native to South America traditionally used for treating various ailments, including stomach cancer.[1][2] Modern preclinical research has begun to validate these traditional uses, identifying a family of active compounds, known as condurango glycosides, that possess significant anti-cancer properties.[3] These compounds have been shown to inhibit cell proliferation and induce programmed cell death, or apoptosis, in various cancer cell lines.[4][5]
This technical guide provides an in-depth overview of the known apoptosis induction pathways activated by condurango glycosides. It summarizes key quantitative data, details the experimental protocols used to elucidate these mechanisms, and presents visual diagrams of the signaling cascades to support further research and drug development efforts in oncology.
Mechanism of Action: A Dual-Pronged Apoptotic Assault
Research indicates that condurango glycosides trigger apoptosis through a mechanism primarily initiated by the generation of Reactive Oxygen Species (ROS).[4][6][7] This surge in intracellular ROS acts as a critical signaling event, instigating two major apoptotic pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.
The Intrinsic (Mitochondrial) Pathway
The accumulation of ROS leads to significant DNA damage.[5] This damage activates the tumor suppressor protein p53, a pivotal regulator of cell fate.[6][7] Activated p53 orchestrates the apoptotic cascade through the following steps:
-
Modulation of Bcl-2 Family Proteins: p53 upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio is a critical determinant for apoptosis susceptibility and disrupts the mitochondrial outer membrane integrity.[8][9]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the depolarization of the mitochondrial membrane potential (MMP).[4][5] This event, often considered the "point of no return" in apoptosis, results in the formation of pores in the mitochondrial membrane.
-
Cytochrome c Release: Through these pores, Cytochrome c is released from the mitochondrial intermembrane space into the cytosol.[6][7]
-
Apoptosome Formation and Caspase Activation: In the cytosol, Cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which in turn activates Caspase-9. This complex, known as the apoptosome, subsequently activates the primary executioner caspase, Caspase-3.[5] Activated Caspase-3 then cleaves a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.
The Extrinsic (Death Receptor) Pathway
In addition to the intrinsic pathway, evidence suggests that condurango extracts can also trigger apoptosis via the extrinsic pathway.[1] This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. Studies have shown that condurango extract can increase the expression of the Fas receptor (FasR), a key member of the tumor necrosis factor (TNF) receptor superfamily.[1] Activation of the Fas receptor initiates a downstream signaling cascade that directly activates caspases, including Caspase-8, which can then activate the executioner Caspase-3, converging with the intrinsic pathway to execute cell death.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on Condurango glycoside-rich components (CGS) and Condurangogenin A (ConA) in non-small-cell lung cancer (NSCLC) and HeLa cervical cancer cell lines.
Table 1: Cytotoxicity of Condurango Glycosides
| Compound/Extract | Cell Line | Assay | IC50 Value | Incubation Time |
| Condurango Glycoside-Rich Components (CGS) | H460 (NSCLC) | MTT | 0.22 µg/µl | 24 hours[5] |
| Condurangogenin A (ConA) | H460 (NSCLC) | MTT | 32 µg/ml | 24 hours[10] |
Table 2: Effect of Condurango Glycosides on Cell Cycle Distribution and Apoptosis
| Compound/Extract | Cell Line | Effect | Observation |
| Condurango Glycoside-Rich Components (CGS) | H460 (NSCLC) | Cell Cycle Arrest | Increase in SubG0/G1 population[5] |
| Condurango Glycoside-Rich Components (CGS) | H460 (NSCLC) | Apoptosis Induction | Increase in Annexin V-positive cells[5] |
| Condurango-glycoside-A (CGA) | HeLa | Cell Cycle Arrest | Arrest at G0/G1 stage[6][7] |
| Condurango-glycoside-A (CGA) | HeLa | Apoptosis Induction | Confirmed by Annexin V/PI assay[6][7] |
Table 3: Modulation of Key Apoptotic Proteins by Condurango Glycosides
| Compound/Extract | Cell Line | Protein | Effect |
| Condurango-glycoside-A (CGA) | HeLa | p53 | Up-regulation[6][7] |
| Condurango-glycoside-A (CGA) | HeLa | Bax | Up-regulation[6][7] |
| Condurango-glycoside-A (CGA) | HeLa | Bcl-2 | Down-regulation[6][7] |
| Condurango-glycoside-A (CGA) | HeLa | Cytochrome c | Release into cytosol[6][7] |
| Condurango Glycoside-Rich Components (CGS) | H460 (NSCLC) | Caspase-3 | Significant activation[5] |
| Condurango Extract (CE) | HeLa | Fas Receptor (FasR) | Up-regulation[1] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate the apoptotic pathways and a general experimental workflow.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to study apoptosis. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Annexin V & Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Methodology:
-
Cell Preparation: Seed and treat cells with this compound for the desired time. Include untreated and positive controls.
-
Harvesting: Harvest 1-5 x 10^5 cells by centrifugation (for suspension cells) or gentle trypsinization (for adherent cells).[3]
-
Washing: Wash cells twice with cold phosphate-buffered saline (PBS) and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/ml.[3]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[11]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[3]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[1]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3 Activity Assay
This assay quantifies the activity of the key executioner caspase, Caspase-3.
Principle: The assay utilizes a synthetic peptide substrate, such as DEVD (Asp-Glu-Val-Asp), which is specifically recognized and cleaved by active Caspase-3. The peptide is conjugated to a colorimetric (p-nitroanilide, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. Cleavage of the substrate releases the reporter, which can be quantified using a spectrophotometer or fluorometer.[10]
Methodology:
-
Cell Lysis: Treat cells as required. Collect cells and lyse them using a chilled cell lysis buffer. Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the lysate to pellet cellular debris. The supernatant contains the cytosolic proteins, including caspases.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add reaction buffer (containing DTT) and the DEVD-pNA or DEVD-AMC substrate.[10]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 400-405 nm (for pNA) or fluorescence at an excitation/emission of 380/420-460 nm (for AMC).[10] The signal intensity is directly proportional to the Caspase-3 activity.
Western Blot Analysis for Apoptotic Proteins
Western blotting is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathways (e.g., p53, Bax, Bcl-2, cleaved Caspase-3).
Methodology:
-
Protein Extraction: Prepare total cell lysates from treated and control cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using an assay like the BCA assay.
-
SDS-PAGE: Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p53, anti-Bax, anti-cleaved Caspase-3) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Densitometry analysis is used to quantify the relative protein expression levels.
Cytochrome c Release Assay
This assay specifically determines the translocation of Cytochrome c from the mitochondria to the cytosol, a hallmark of the intrinsic apoptotic pathway.
Principle: This method involves the fractionation of cells to separate the mitochondrial and cytosolic components. The presence of Cytochrome c in each fraction is then determined by Western blotting.
Methodology:
-
Cell Harvesting: Collect approximately 5 x 10^7 treated and control cells. Wash with ice-cold PBS.[12]
-
Cell Permeabilization: Resuspend the cell pellet in an ice-cold cytosol extraction buffer that permeabilizes the plasma membrane while leaving the mitochondrial membranes intact. Incubate on ice.
-
Homogenization: Gently homogenize the cells using a Dounce homogenizer on ice.[12]
-
Fractionation: Centrifuge the homogenate at a low speed (~700 x g) to pellet nuclei and unbroken cells. Transfer the supernatant to a new tube and centrifuge at a higher speed (~10,000 x g) to pellet the mitochondria.[12]
-
Sample Preparation: The resulting supernatant is the cytosolic fraction. The mitochondrial pellet can be lysed with a separate mitochondrial extraction buffer.
-
Western Blot Analysis: Perform Western blotting on both the cytosolic and mitochondrial fractions. Probe the membrane with an anti-Cytochrome c antibody. An increase of Cytochrome c in the cytosolic fraction of treated cells compared to control cells indicates its release from the mitochondria.[12]
Conclusion and Future Directions
The available evidence strongly suggests that glycosides from Marsdenia cundurango are potent inducers of apoptosis in cancer cells. The primary mechanism involves the generation of ROS, which triggers both the intrinsic p53-mediated mitochondrial pathway and the extrinsic Fas death receptor pathway. This dual-pronged approach, culminating in the activation of executioner caspases, makes these compounds promising candidates for further oncological drug development.
However, a significant knowledge gap remains concerning the specific activity of this compound. Future research must focus on isolating this specific glycoside and performing comprehensive in vitro and in vivo studies to:
-
Determine its precise IC50 values across a panel of cancer cell lines.
-
Conclusively delineate its specific effects on the intrinsic and extrinsic apoptotic pathways.
-
Quantify its impact on the expression and activation of key apoptotic proteins.
-
Evaluate its efficacy and safety in preclinical animal models.
By addressing these questions, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for its potential clinical application.
References
- 1. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal-jop.org [journal-jop.org]
- 3. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Is Bax/Bcl-2 Ratio Considered as a Prognostic Marker with Age and Tumor Location in Colorectal Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Effect of Barbadensis miller and Marsdenia Condurango Extracts Induces Apoptosis Promotes Oxidative Stress by Limiting Proliferation of Cervical Cancer and Liver Cancer Cells [journal.waocp.org]
- 12. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
The Role of Condurango Glycosides in ROS-Mediated Cancer Cell Apoptosis: A Technical Guide
Disclaimer: Scientific literature to date does not provide specific information on "Condurango glycoside E3." This guide synthesizes the available research on "Condurango glycoside-rich components" (CGS) and "Condurango-glycoside-A fraction" (CGA), which have been studied for their ability to induce reactive oxygen species (ROS) generation and subsequent apoptosis in cancer cells. The primary focus of this research has been on cervical (HeLa) and non-small-cell lung cancer (NSCLC) cell lines.
This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the mechanisms, quantitative data, and experimental protocols associated with the pro-apoptotic effects of Condurango glycosides mediated by ROS.
Core Mechanism of Action
Condurango glycosides have been shown to exert their anti-cancer effects primarily through the induction of intracellular ROS. This surge in ROS triggers a cascade of signaling events, leading to oxidative stress, DNA damage, and ultimately, programmed cell death (apoptosis). The central pathway involves the activation of the p53 tumor suppressor protein, which in turn modulates the expression of pro- and anti-apoptotic proteins, leading to mitochondrial dysfunction and caspase activation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on Condurango glycoside-rich components (CGS) and Condurango-glycoside-A fraction (CGA).
Table 1: Cytotoxicity of Condurango Glycosides in Cancer Cell Lines
| Compound/Fraction | Cell Line | Assay | IC50 Value | Time Point |
| CGS | A549 (NSCLC) | MTT | ~0.22 µg/µL | 24 hours |
| CGA | HeLa (Cervical) | MTT | Not explicitly stated | 24 hours |
Table 2: Effect of Condurango Glycosides on ROS Generation and Apoptosis
| Compound/Fraction | Cell Line | Parameter Measured | Result |
| CGS | A549 | Intracellular ROS | Significant increase |
| CGS | A549 | Annexin V-positive cells | Significant increase |
| CGA | HeLa | Intracellular ROS | Significant increase |
| CGA | HeLa | Apoptotic cells (Sub-G0/G1) | Significant increase |
Table 3: Modulation of Key Apoptotic Proteins by Condurango Glycoside-A (CGA) in HeLa Cells
| Protein | Function | Effect of CGA Treatment |
| p53 | Tumor suppressor | Upregulation |
| Akt | Survival signaling | Downregulation |
| Bcl-2 | Anti-apoptotic | Downregulation |
| Bax | Pro-apoptotic | Upregulation |
| Cytochrome c | Apoptotic signaling | Release from mitochondria |
| Caspase-3 | Executioner caspase | Activation |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on Condurango glycosides and ROS generation.
Cell Culture and Treatment
-
Cell Lines: HeLa (human cervical cancer) and A549 (human non-small-cell lung cancer) cells are commonly used.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
-
Drug Preparation: Condurango glycoside fractions are dissolved in a suitable solvent, such as ethanol or DMSO, to create a stock solution, which is then diluted in the culture medium to the desired final concentrations for experiments.
MTT Assay for Cell Viability
-
Seed cells in a 96-well plate at a density of approximately 1x10^4 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Condurango glycoside fraction for the desired time period (e.g., 24 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Intracellular ROS Detection
-
Treat cells with the Condurango glycoside fraction for the specified time.
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with ice-cold PBS.
-
Analyze the fluorescence intensity of the oxidized product, DCF, using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Treat cells with the Condurango glycoside fraction.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Lyse the treated cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, Caspase-3, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the ROS-mediated apoptosis induced by Condurango glycosides.
Caption: ROS-dependent p53 signaling pathway induced by Condurango glycosides.
Caption: General experimental workflow for studying Condurango glycosides.
An In-depth Technical Guide on the Effects of Condurango Glycosides on Mitochondrial Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Condurango, derived from the bark of Marsdenia condurango, has a history in traditional medicine for treating various ailments, including cancer. Modern research has focused on its active components, primarily Condurango glycosides (CGS), which are C21 steroidal glycosides. These compounds have demonstrated significant cytotoxic and pro-apoptotic activity in various cancer cell lines. A critical event in the mechanism of action of Condurango glycosides is the induction of the intrinsic apoptotic pathway, which is intrinsically linked to mitochondrial integrity. This guide provides a detailed examination of the effects of Condurango glycosides on mitochondrial membrane potential (ΔΨm), summarizing the available data, outlining relevant experimental protocols, and visualizing the associated cellular pathways. While the specific compound "Condurango glycoside E3" is not extensively characterized in the available literature, this document synthesizes findings from studies on closely related Condurango glycoside-rich components (CGS), Condurango-glycoside-A (CGA), and crude Condurango extracts (Con).
Introduction to Mitochondrial Membrane Potential in Apoptosis
The mitochondrion is a central organelle in the regulation of programmed cell death, or apoptosis. The mitochondrial membrane potential (ΔΨm) is an electrochemical gradient across the inner mitochondrial membrane, crucial for ATP synthesis. The dissipation or depolarization of this potential is a hallmark of early apoptosis and represents a point of no return in the cell death cascade. Loss of ΔΨm leads to the opening of the mitochondrial permeability transition pore (MPTP), causing the release of pro-apoptotic factors like cytochrome c into the cytosol. This, in turn, activates the caspase cascade, leading to the execution of apoptosis. Many chemotherapeutic agents function by inducing this mitochondrial-dependent apoptotic pathway.
Effect of Condurango Glycosides on Mitochondrial Function
Multiple studies have established that Condurango glycosides induce apoptosis in cancer cells, particularly non-small-cell lung cancer (NSCLC) and cervical cancer cells, by targeting the mitochondria.[1][2][3] The primary mechanism involves the generation of reactive oxygen species (ROS), which triggers a cascade of events leading to mitochondrial dysfunction.
Key Findings from In Vitro Studies
Research indicates that treatment of cancer cells with Condurango glycoside-rich components (CGS) leads to:
-
ROS Elevation: A significant increase in intracellular ROS levels is an early event following CGS treatment.[3] This oxidative stress is a primary trigger for mitochondrial damage.
-
MMP Depolarization: Fluorescence studies consistently show that Condurango glycosides cause a loss of mitochondrial membrane potential.[1][2][3] This depolarization is a critical step that commits the cell to apoptosis.
-
Modulation of Bcl-2 Family Proteins: The treatment leads to an up-regulation of the pro-apoptotic protein Bax and a down-regulation of the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane.
-
Cytochrome c Release and Caspase Activation: Consequent to MMP depolarization, cytochrome c is released from the mitochondria into the cytosol, which activates caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.[1]
Quantitative Data Summary
The available literature primarily describes the effects of Condurango glycosides qualitatively. However, some studies provide concentrations that induce these effects. The following table summarizes these findings.
| Compound/Extract | Cell Line(s) | Concentration | Observed Effects on Mitochondria | Reference(s) |
| Condurango Glycoside-Rich Components (CGS) | H460 (NSCLC) | 0.22 µg/µL (IC₅₀ dose at 24h) | ROS-elevation, MMP-depolarization, significant caspase-3 activation. | [3][5] |
| Condurango Extract (Con) | A549 & NCI-H522 (NSCLC) | IC₅₀ doses | Generation of reactive oxygen species, depolarized mitochondrial membrane potentials. | [1][2] |
| Condurango-glycoside-A (CGA) | HeLa (Cervical Cancer) | 0.12, 0.24, 0.36 µg/µL | Increased ROS generation, up-regulation of Bax, down-regulation of Bcl-2, cytochrome c release, and activation of caspase 3. | [6] |
| Condurango Extract (CE) | HeLa (Cervical Cancer) | Not specified | Diminished Rhodamine 123 staining (indicating reduced ΔΨm), release of cytochrome c.[4] | [4][7][8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the impact of compounds like Condurango glycosides on mitochondrial membrane potential and apoptosis. These are generalized protocols based on standard laboratory practices.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Principle: JC-1 is a ratiometric fluorescent dye used to measure ΔΨm. In healthy cells with high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence (~590 nm). In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form, emitting green fluorescence (~530 nm). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Protocol:
-
Cell Seeding: Seed cells (e.g., H460, HeLa) in 6-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of Condurango glycoside (e.g., 0.1 - 0.5 µg/µL) for a specified duration (e.g., 24 hours). Include an untreated control and a positive control (e.g., 50 µM CCCP for 15-30 minutes, a potent mitochondrial uncoupler).
-
JC-1 Staining:
-
Cell Harvesting and Washing:
-
Aspirate the staining solution and wash the cells twice with 1X Assay Buffer.
-
Harvest the cells by trypsinization, followed by centrifugation at 400 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of 1X Assay Buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Excite at 488 nm. Detect green fluorescence (monomers) in the FL1 channel (~530 nm) and red fluorescence (J-aggregates) in the FL2 channel (~590 nm).
-
Analyze the data to determine the percentage of cells with depolarized mitochondria (high green fluorescence) and calculate the ratio of red to green fluorescence intensity.
-
Detection of Intracellular Reactive Oxygen Species (ROS)
Principle: 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is a cell-permeable probe that is deacetylated by intracellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity of DCF is proportional to the amount of intracellular ROS.
Protocol:
-
Cell Preparation: Prepare and treat cells with Condurango glycoside as described in section 3.1.
-
H₂DCFDA Staining:
-
Prepare a working solution of H₂DCFDA (typically 10-20 µM) in serum-free medium or PBS.
-
Remove the medium, wash cells once with PBS.
-
Add the H₂DCFDA working solution and incubate for 30-45 minutes at 37°C in the dark.
-
-
Harvesting and Analysis:
-
Harvest the cells by trypsinization and centrifuge at 400 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
Analyze immediately by flow cytometry using an excitation wavelength of 488 nm and detecting emission at ~535 nm (FL1 channel).[10] An increase in mean fluorescence intensity indicates an increase in ROS levels.
-
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI)
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Preparation: Treat and harvest cells as described previously.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[1]
-
Staining:
-
Dilution and Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze immediately by flow cytometry.
-
FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
-
Visualizations: Pathways and Workflows
Signaling Pathway of Condurango Glycoside-Induced Apoptosis
The diagram below illustrates the proposed molecular mechanism by which Condurango glycosides induce apoptosis through the mitochondrial pathway.
Caption: Proposed signaling pathway for Condurango glycoside-induced apoptosis.
Experimental Workflow for MMP Analysis
The following diagram outlines the general workflow for assessing mitochondrial membrane potential using flow cytometry.
Caption: Experimental workflow for MMP analysis via JC-1 staining and flow cytometry.
Conclusion and Future Directions
The evidence strongly indicates that Condurango glycosides are potent inducers of apoptosis in cancer cells via the mitochondrial pathway. The depolarization of the mitochondrial membrane is a central and irreversible step in this process, preceded by ROS generation and alterations in the expression of Bcl-2 family proteins. These findings validate the traditional use of Condurango as an anti-cancer agent and highlight its potential for modern drug development.
Future research should focus on isolating and characterizing specific glycosides, such as the titular "this compound," to evaluate their individual potency and specificity. Furthermore, quantitative studies to determine the precise change in mitochondrial membrane potential (in millivolts) upon treatment would provide a more granular understanding of their bioenergetic impact. In vivo studies are also warranted to confirm these cellular mechanisms in a more complex biological system and to evaluate the therapeutic potential of these compounds.
References
- 1. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 2. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Flow Cytometric Detection of Reactive Oxygen Species [en.bio-protocol.org]
- 4. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
The Pharmacokinetics and Bioavailability of Condurango Glycoside E3: A Technical Overview and Guide for Future Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Summary: A comprehensive review of publicly available scientific literature and databases reveals a significant data gap regarding the pharmacokinetics and bioavailability of the specific pregnane glycoside, Condurango glycoside E3 . To date, no dedicated studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound have been published. This guide, therefore, provides a foundational overview of condurango glycosides, summarizes the existing research on related compounds, and outlines prospective methodologies for future pharmacokinetic investigations of this compound.
Introduction to Condurango Glycosides
Condurango glycosides are a class of pregnane glycosides isolated from the bark of Marsdenia cundurango, a vine native to South America. These natural compounds are characterized by a steroidal aglycone backbone to which a chain of sugar molecules is attached. While the plant has a history in traditional medicine for treating stomach ailments and cancer, modern research has focused on elucidating the cytotoxic and anti-cancer properties of its constituent glycosides. Several condurango glycosides have been isolated and characterized, with research indicating their potential to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Quantitative Data on the Biological Activity of Condurango Glycosides
While pharmacokinetic data for this compound is unavailable, in vitro studies on condurango extracts and glycoside-rich components provide insights into their biological potency. The following table summarizes key findings from these studies.
| Compound/Extract | Cell Line(s) | Assay | Key Findings | Reference |
| Condurango Glycoside-Rich Components (CGS) | NSCLC (H460) | Cell Viability | IC50: 0.22 µg/µl at 24h | [1] |
| Ethanolic Extract of M. cundurango | NSCLC (A549, H522) | Apoptosis Induction | Induced DNA damage and apoptosis | [2] |
| Ethanolic Extract of M. cundurango | HeLa, HepG2 | Cytotoxicity | IC50 (HeLa): 459 µg/mL, IC50 (HepG2): 477 µg/mL | [3] |
| Condurango-glycoside-A (CGA) | HeLa | Apoptosis Induction | Induced ROS-dependent apoptosis and senescence | [4] |
Prospective Experimental Protocols for Pharmacokinetic Studies
The following are proposed methodologies for the investigation of the pharmacokinetics of this compound, based on standard practices for natural product drug discovery.
Animal Model and Dosing
-
Species: Sprague-Dawley rats or BALB/c mice are commonly used models for initial pharmacokinetic studies.
-
Dosing: The compound can be administered intravenously (IV) to determine elimination kinetics and orally (PO) to assess bioavailability. The dose will depend on the toxicity profile of the compound, which would need to be established in preliminary studies.
Sample Collection
-
Blood Sampling: Serial blood samples would be collected from the tail vein or another appropriate site at predetermined time points post-dosing (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours).
-
Sample Processing: Plasma would be separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method
A sensitive and specific analytical method would need to be developed and validated for the quantification of this compound in plasma. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses.
-
Sample Preparation: Protein precipitation or solid-phase extraction would be employed to extract the analyte from the plasma matrix.
-
Chromatography: A C18 reverse-phase column would likely be suitable for separation.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode would be used for sensitive and specific detection of the parent compound and an internal standard.
In Vivo Study on Condurango Glycoside-Rich Components (CGS)
While not a pharmacokinetic study, the following protocol was used in an in vivo study in rats to assess the anti-proliferative effects of a condurango glycoside-rich component, which provides a relevant methodological reference.[1]
-
Animal Model: Benzo[a]pyrene-intoxicated rats.
-
Treatment: Post-cancerous treatment with CGS.
-
Analysis: Evaluation of ROS accumulation, DNA nick formation, and tissue damage-repair activity.
Visualizations: Workflows and Signaling Pathways
Proposed Workflow for Pharmacokinetic Screening
The following diagram outlines a general workflow for the pharmacokinetic screening of a novel natural glycoside like this compound.
Caption: Proposed workflow for pharmacokinetic evaluation of this compound.
Signaling Pathway for Condurango-glycoside-A (CGA) Induced Apoptosis
Research on the related Condurango-glycoside-A (CGA) has elucidated a potential mechanism for its anti-cancer effects. The following diagram illustrates this signaling pathway.[4]
Caption: ROS-dependent p53 signaling pathway for CGA-induced apoptosis.
Conclusion and Future Directions
The current body of scientific literature does not contain specific data on the pharmacokinetics and bioavailability of this compound. The information presented in this guide on related compounds and general methodologies is intended to provide a framework for researchers and drug development professionals interested in pursuing the study of this and other condurango glycosides. Future research should prioritize in vivo pharmacokinetic studies to determine the ADME profile of this compound. This will be a critical step in evaluating its potential as a therapeutic agent and understanding its safety and efficacy. The development of a robust bioanalytical method will be paramount to the success of these future investigations.
References
- 1. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Synergistic Effect of Barbadensis miller and Marsdenia Condurango Extracts Induces Apoptosis Promotes Oxidative Stress by Limiting Proliferation of Cervical Cancer and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Condurango Glycoside E3 and its Role in Traditional Medicine
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes available scientific information on Condurango glycosides. Specific data for Condurango glycoside E3 is limited; therefore, information from studies on related Condurango glycosides and extracts is included to provide a comprehensive overview.
Introduction
Marsdenia cundurango, a vine native to the Andean regions of South America, has a long history in traditional medicine, where its bark is used primarily as a digestive tonic and for the treatment of gastric ailments.[1][2] In the early 20th century, it was also considered a potential treatment for cancer.[1] The primary active constituents of Marsdenia cundurango are a group of pregnane glycosides known as condurango glycosides.[3] This technical guide focuses on this compound, a specific pregnane glycoside derived from the bark of this plant, and explores the broader context of condurango glycosides in traditional and preclinical research.[4]
Chemical Structure of this compound:
-
Molecular Formula: C₆₆H₉₈O₂₆[5]
-
Molecular Weight: 1307.47 g/mol [4]
-
Classification: Pregnane Glycoside[4]
Traditional and Modern Applications
Traditionally, the bark of Marsdenia cundurango has been employed to stimulate gastric secretions and as a remedy for indigestion and anorexia nervosa. More recently, scientific interest has focused on the anti-cancer potential of its extracts and isolated glycosides.[2][4] Preclinical in-vitro and in-vivo studies have demonstrated that condurango glycosides and their aglycones (condurangogenins) can induce DNA damage, apoptosis, and cell cycle arrest in various cancer cell lines.[2][4][6]
Quantitative Data on Condurango Glycosides and Extracts
| Compound/Extract | Cell Line(s) | Assay | Endpoint | Result | Citation(s) |
| Condurango glycoside-rich components (CGS) | H460 (Non-small cell lung cancer) | Cell Viability | IC50 | 0.22 µg/µl (at 24h) | [7] |
| Condurangogenin A (ConA) | H460 (Non-small cell lung cancer) | Cell Viability | IC50 | 32 µg/ml (at 24h) | [5] |
| Condurango 30C (Homeopathic dilution) | HeLa (Cervical cancer) | Cell Viability | IC50 | 4.6 ± 0.1% | [8] |
| Ethanolic extract of Marsdenia cundurango | Benzo[a]pyrene-induced lung cancer in rats | In vivo | Tumor volume reduction | Ameliorated benzo[a]pyrene-induced lung cancer | [9] |
Experimental Protocols
Extraction and Isolation of Condurango Glycosides
A general procedure for the extraction and isolation of condurango glycosides from the bark of Marsdenia cundurango involves the following steps:
-
Extraction: The dried and powdered bark is extracted with a suitable solvent, typically ethanol or methanol, to obtain a crude extract.[5]
-
Solvent Evaporation: The alcohol is evaporated from the crude extract, often using a rotary evaporator, to yield a semi-solid mass.[5]
-
Fractionation: The semi-solid mass is then subjected to further purification. This may involve solvent-solvent partitioning or chromatographic techniques.
-
Chromatography: Column chromatography is a common method used for the separation of individual glycosides from the crude extract.[5]
-
Purification: Final purification of individual glycosides, such as this compound, is often achieved using High-Performance Liquid Chromatography (HPLC).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with varying concentrations of the test compound (e.g., a specific condurango glycoside) for a defined period (e.g., 24, 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Mechanisms of Action
Studies on condurango glycosides and extracts suggest that their anti-cancer effects are mediated through multiple signaling pathways, primarily revolving around the induction of oxidative stress and apoptosis.
ROS-Mediated Apoptosis
A key mechanism of action for condurango glycosides appears to be the generation of Reactive Oxygen Species (ROS) within cancer cells.[3] This increase in ROS can lead to DNA damage and trigger the intrinsic (mitochondrial) pathway of apoptosis.
Caption: ROS-mediated intrinsic apoptosis pathway induced by condurango glycosides.
Cell Cycle Arrest
Condurango glycosides have also been shown to induce cell cycle arrest, primarily at the G0/G1 phase.[3] This prevents cancer cells from progressing through the cell cycle and proliferating. The upregulation of p21, a cyclin-dependent kinase inhibitor, is a key event in this process.
Caption: Proposed mechanism of G0/G1 cell cycle arrest by condurango glycosides.
Conclusion and Future Directions
Condurango glycosides, including the lesser-studied this compound, represent a promising class of natural compounds with potential applications in oncology. While research on crude extracts and certain isolated glycosides has demonstrated significant anti-cancer activity through the induction of apoptosis and cell cycle arrest, a clear understanding of the specific roles and potencies of individual glycosides like E3 is still lacking.
Future research should focus on:
-
Isolation and Purification: Developing robust methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.
-
In Vitro and In Vivo Studies: Conducting detailed in vitro and in vivo studies to determine the specific IC50 values, mechanisms of action, and efficacy of pure this compound in various cancer models.
-
Structure-Activity Relationship Studies: Investigating the structure-activity relationships of different condurango glycosides to identify the key structural features responsible for their cytotoxic and apoptotic effects.
-
Pharmacokinetic and Toxicological Profiling: Evaluating the pharmacokinetic properties and toxicological profile of this compound to assess its potential as a drug candidate.
A deeper understanding of the individual contributions of each condurango glycoside will be crucial for the potential development of novel, targeted anti-cancer therapies derived from this traditional medicinal plant.
References
- 1. researchgate.net [researchgate.net]
- 2. Condurango Glycoside A|CAS 11051-90-4|Supplier [benchchem.com]
- 3. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]
- 5. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pregnane glycosides from the bark of Marsdenia cundurango and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence of an Epigenetic Modification in Cell-cycle Arrest Caused by the Use of Ultra-highly-diluted Gonolobus Condurango Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Condurango Glycoside E3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the isolation and purification of Condurango glycoside E3, a pregnane glycoside derived from the bark of Marsdenia cundurango. The methodologies outlined are based on established scientific literature and patents, offering a comprehensive guide for obtaining this compound for research and development purposes.
Application Notes
Condurango glycosides, including E3, are a class of pregnane glycosides extracted from the bark of Marsdenia cundurango, a plant native to South America.[1][2] The bark has been traditionally used as a bitter stomachic for digestive disorders.[3] Modern research has focused on the cytotoxic and potential anti-cancer properties of these compounds, making them valuable targets for drug discovery and development.[4][5][6][7] Specifically, condurango glycosides have been shown to induce apoptosis and exhibit anti-tumor activity in various cancer cell lines, including non-small cell lung cancer.[4][5][6] The isolation and purification of specific glycosides like E3 are crucial for detailed pharmacological studies and structure-activity relationship analyses.
The protocols described herein focus on a multi-step process involving solvent extraction followed by a series of chromatographic separations to yield high-purity this compound.
Experimental Protocols
The following protocols are a synthesis of methods described in the scientific literature for the isolation of condurango glycosides.
Protocol 1: Extraction of Crude Glycosides from Marsdenia cundurango Bark
This protocol outlines the initial extraction of a crude glycoside mixture from the dried bark of Marsdenia cundurango.
Materials:
-
Finely divided, dried bark of Marsdenia cundurango
-
Methanol (reagent grade)
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
To 500 g of finely divided bark of Marsdenia cundurango, add 1 liter of methanol.[3]
-
Allow the mixture to stand at room temperature overnight to facilitate extraction.[3]
-
Filter the mixture to separate the methanol extract from the plant residue.[3]
-
Repeat the extraction process on the residue three more times, using 750 ml of methanol for each subsequent extraction.[3]
-
Combine all the methanol filtrates.[3]
-
Concentrate the combined filtrates to dryness using a rotary evaporator at a temperature of approximately 45°C under reduced pressure.[3]
-
The resulting residue is the crude extract containing a mixture of condurango glycosides.
Protocol 2: Purification of this compound using Column Chromatography and HPLC
This protocol details the separation of the crude extract to isolate this compound. It involves an initial fractionation by column chromatography followed by purification using High-Performance Liquid Chromatography (HPLC).
Part A: Column Chromatography (Initial Fractionation)
Materials:
-
Crude extract from Protocol 1
-
Silica gel for column chromatography
-
Glass chromatography column
-
Solvent system: n-hexane, chloroform, and methanol
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude extract in a minimal amount of chloroform. To this solution, add n-hexane until the point of slight turbidity.[3]
-
Load the prepared sample onto the silica gel column.
-
Elute the column with a solvent mixture of n-hexane/chloroform/methanol in a 6:3:1 volumetric ratio.[3][5]
-
Collect fractions of the eluate using a fraction collector.[5]
-
Monitor the separation by performing TLC on the collected fractions to identify those containing the desired glycosides.
-
Combine the fractions that show the presence of the target glycoside E3 based on TLC analysis.
-
Concentrate the combined fractions to dryness. This will yield a fraction enriched with condurango glycosides, including E3.
Part B: High-Performance Liquid Chromatography (HPLC) (Final Purification)
Materials:
-
Enriched glycoside fraction from Part A
-
HPLC system with a preparative column (Normal Phase and/or Reversed Phase)
-
Appropriate HPLC-grade solvents (e.g., n-hexane, chloroform, methanol for normal phase; acetonitrile, water for reversed phase)
-
UV detector
Procedure:
-
Dissolve the enriched fraction in the HPLC mobile phase.
-
Perform an initial separation using normal phase HPLC. A patent suggests this as a primary step for separating glycoside mixtures.[3]
-
Further purify the fractions containing this compound using reversed-phase HPLC to isolate the pure compound.[3]
-
Monitor the elution profile using a UV detector.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the purified this compound as a solid.
Protocol 3: Characterization of this compound
The structure and purity of the isolated compound should be confirmed using spectroscopic methods.
Methods:
-
Mass Spectrometry (MS): To determine the molecular weight of the isolated glycoside.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the compound. These techniques were instrumental in determining the structures of newly isolated condurango glycosides in several studies.[8][1]
Data Presentation
| Parameter | Method | Details | Expected Outcome |
| Starting Material | Plant Part | Dried bark of Marsdenia cundurango | Source of condurango glycosides |
| Extraction | Solvent Extraction | Methanol, room temperature | Crude extract containing a mixture of pregnane glycosides. |
| Yield of Crude Extract | From 500 g of bark | ~69 g (as per patent EP0054570A1)[3] | |
| Initial Purification | Column Chromatography | Silica gel, n-hexane/chloroform/methanol (6:3:1) | Enriched fraction of condurango glycosides |
| Final Purification | High-Performance Liquid Chromatography | Normal Phase followed by Reversed Phase | Isolated this compound |
| Purity | Assessed by analytical HPLC | >95% (typical target for pharmacological studies) | |
| Characterization | Spectroscopic Analysis | Mass Spectrometry, ¹H NMR, ¹³C NMR | Confirmation of the molecular structure of this compound |
Visualizations
Diagram 1: Experimental Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EP0054570A1 - Novel condurango glycosides, process for their preparation, antineoplastic agent, and composition containing same - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pregnane glycosides from the bark of Marsdenia cundurango and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Separation of Condurango Glycoside E3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation of Condurango glycoside E3, a pregnane glycoside isolated from the bark of Marsdenia cundurango. The methodologies outlined below are based on established HPLC techniques for the analysis of pregnane glycosides and related steroidal glycoside compounds.
Introduction
This compound is a complex steroidal glycoside with potential pharmacological activities. Accurate and reproducible analytical methods are crucial for its identification, quantification, and purification in research and drug development. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the predominant technique for the analysis of these compounds. This is due to its high resolution, sensitivity, and adaptability.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆₆H₉₈O₂₆ |
| CAS Number | 115784-10-6 |
| Class | Pregnane Glycoside |
| Source | Bark of Marsdenia cundurango |
Experimental Protocols
Sample Preparation from Plant Material
A general procedure for the extraction and preliminary purification of Condurango glycosides from the bark of Marsdenia cundurango is as follows:
-
Extraction:
-
Air-dried and powdered bark of Marsdenia cundurango is extracted exhaustively with methanol or ethanol at room temperature.
-
The resulting extract is concentrated under reduced pressure to yield a crude residue.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove unwanted compounds. Pregnane glycosides are typically found in the more polar fractions.
-
-
Solid-Phase Extraction (SPE) for Sample Clean-up:
-
A C18 SPE cartridge is conditioned with methanol followed by water.
-
The dissolved extract is loaded onto the cartridge.
-
The cartridge is washed with water to remove highly polar impurities.
-
The glycosides are then eluted with an increasing concentration of methanol or acetonitrile in water.
-
The fraction containing this compound is collected and dried.
-
-
Final Sample Preparation for HPLC:
-
The dried, purified fraction is reconstituted in the initial mobile phase of the HPLC method (e.g., a mixture of acetonitrile and water).
-
The solution is filtered through a 0.45 µm syringe filter before injection into the HPLC system.
-
HPLC Method for the Separation of Pregnane Glycosides
The following method, adapted from a study on structurally similar pregnane glycosides from a related plant species, is recommended as a starting point for the separation of this compound. Method optimization may be required to achieve the desired resolution and separation from other related glycosides in the extract.
Table 1: HPLC Parameters for Pregnane Glycoside Separation
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-15 min: 49% B |
| 15-18 min: 49-62% B (linear gradient) | |
| 18-23 min: 62% B | |
| 23-33 min: 62-85% B (linear gradient) | |
| Flow Rate | 1.0 mL/min (a portion of the flow, e.g., 0.4 mL/min, can be directed to a mass spectrometer if used) |
| Column Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 10-20 µL |
Note on Detection: Pregnane glycosides often lack a strong chromophore, leading to weak UV absorbance. Detection at lower wavelengths, such as 205-220 nm, is common. For higher sensitivity and structural confirmation, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended.
Visualizations
Experimental Workflow for HPLC Analysis of this compound
Caption: Workflow for the extraction and HPLC analysis of this compound.
Logical Relationship of HPLC Method Parameters
Caption: Key parameters influencing the HPLC separation of this compound.
Application Note: Purification of Condurango Glycoside E3 via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a comprehensive protocol for the purification of Condurango glycoside E3, a pregnane glycoside derived from the bark of Marsdenia cundurango. The methodology employs a multi-step approach, commencing with solvent extraction and liquid-liquid partitioning to obtain a crude glycoside-rich fraction. The primary purification is achieved through silica gel column chromatography, followed by high-performance liquid chromatography (HPLC) for final polishing. This protocol is designed to yield high-purity this compound suitable for research and drug development applications.
Introduction
This compound is a complex steroid glycoside isolated from the bark of Marsdenia cundurango.[1][2] These compounds have garnered interest for their potential biological activities. The purification of specific glycosides from crude plant extracts presents a significant challenge due to the presence of numerous structurally similar compounds. This application note provides a detailed, step-by-step protocol for the isolation of this compound using a combination of classical and modern chromatographic techniques. The core of this protocol is a robust silica gel column chromatography procedure.
Principle of Separation
The purification strategy leverages the polarity differences between the various components of the crude extract.
-
Solvent Extraction and Partitioning: An initial extraction with a polar solvent like ethanol solubilizes a broad range of compounds. Subsequent liquid-liquid partitioning, for instance between water and chloroform or n-butanol, separates compounds based on their differential solubility, leading to an enrichment of glycosides in the more polar fractions.[3]
-
Silica Gel Column Chromatography: This is a form of normal-phase adsorption chromatography. The stationary phase, silica gel, is highly polar. A non-polar mobile phase is used to introduce the sample mixture onto the column. By gradually increasing the polarity of the mobile phase (gradient elution), compounds are eluted in order of increasing polarity. Less polar compounds travel down the column faster, while more polar compounds, like this compound, have a stronger interaction with the silica gel and elute later.[3][4][5]
-
Reversed-Phase HPLC: For final purification, reversed-phase HPLC is employed. Here, the stationary phase (e.g., C18) is non-polar, and a polar mobile phase is used. This technique is highly effective for separating closely related glycosides that may have co-eluted during the initial column chromatography step.
Materials and Reagents
-
Dried and powdered bark of Marsdenia cundurango
-
Ethanol (95%)
-
Petroleum Ether
-
Chloroform
-
n-Butanol
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water
-
Silica gel (for column chromatography, 70-230 mesh)
-
TLC plates (silica gel 60 F254)
-
Vanillin-sulfuric acid spray reagent
-
Glass column for chromatography
-
Rotary evaporator
-
HPLC system with a C18 column and UV or ELSD detector
Experimental Protocols
Extraction and Fractionation
-
Extraction: Macerate 1 kg of powdered Marsdenia cundurango bark in 5 L of 95% ethanol at room temperature for 48 hours with occasional stirring.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
Partitioning: Suspend the crude extract in 500 mL of deionized water and partition successively with equal volumes of petroleum ether, chloroform, and n-butanol.[3]
-
Separate the layers and concentrate each fraction. The pregnane glycosides, including this compound, are expected to be enriched in the chloroform and n-butanol fractions.
Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in chloroform. Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the dried chloroform or n-butanol fraction in a minimal amount of chloroform or methanol and adsorb it onto a small amount of silica gel. Dry the silica gel-adsorbed sample and carefully load it onto the top of the packed column.
-
Elution: Begin elution with 100% chloroform. Gradually increase the polarity of the mobile phase by adding increasing proportions of methanol. A suggested gradient is outlined in the table below.
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) and monitor the elution profile using Thin Layer Chromatography (TLC).
-
TLC Monitoring: Spot the collected fractions on a TLC plate. Develop the plate using a chloroform:methanol (e.g., 9:1 v/v) mobile phase. Visualize the spots by spraying with vanillin-sulfuric acid reagent and heating.
-
Pool the fractions containing the compound of interest based on the TLC profile.
High-Performance Liquid Chromatography (HPLC) Purification
-
Sample Preparation: Dissolve the pooled and dried fractions from the column chromatography in methanol.
-
HPLC Conditions: Inject the sample into an HPLC system equipped with a C18 column. A typical mobile phase would be a gradient of acetonitrile and water.
-
Peak Collection: Collect the peak corresponding to this compound based on its retention time, which can be determined using a reference standard if available, or by subsequent structural analysis.
-
Purity Analysis: Assess the purity of the final product by analytical HPLC.
Data Presentation
Table 1: Parameters for Column Chromatography Purification
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (70-230 mesh) |
| Mobile Phase | Chloroform (A) and Methanol (B) |
| Elution Type | Gradient Elution |
| Gradient Profile | 100% A -> 98:2 (A:B) -> 95:5 (A:B) -> 90:10 (A:B) -> 85:15 (A:B) |
| Flow Rate | Gravity-dependent or low pressure |
| Fraction Volume | 20 mL |
| Monitoring | TLC with Chloroform:Methanol (9:1 v/v) mobile phase |
Table 2: Parameters for HPLC Analysis and Purification
| Parameter | Value/Description |
| Stationary Phase | C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (A) and Water (B) |
| Elution Type | Gradient Elution |
| Example Gradient | 40% A for 15 min, 40-60% A over 5 min, hold at 60% A for 10 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or Evaporative Light Scattering Detector (ELSD) |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship of the purification strategy for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pregnane glycosides from the bark of Marsdenia cundurango and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shimadzu.com.cn [shimadzu.com.cn]
- 4. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Cell Culture Assays of Condurango Glycoside E3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Condurango glycosides, a group of pregnane glycosides isolated from the bark of Marsdenia condurango, have demonstrated significant anti-tumor properties in various in vitro studies. Among these, Condurango glycoside E3 and its related compounds, such as Condurango glycoside-rich components (CGS), Condurangogenin A (ConA), and Condurango-glycoside-A (CGA), have been shown to induce cytotoxicity, apoptosis, and cell cycle arrest in different cancer cell lines. These application notes provide a summary of the key findings and detailed protocols for the in vitro evaluation of this compound and its analogues.
Data Presentation
The cytotoxic and apoptotic effects of Condurango glycosides have been quantified in several non-small-cell lung cancer (NSCLC) and cervical cancer cell lines. The following tables summarize the reported quantitative data.
Table 1: Cytotoxicity of Condurango Glycosides in Cancer Cell Lines
| Compound/Extract | Cell Line | Assay | IC50 Value | Treatment Duration |
| Condurangogenin A (ConA) | H460 | MTT | 32 µg/ml | 24 hours[1] |
| Condurangogenin A (ConA) | A549 | MTT | 38 µg/ml | 24 hours[1] |
| Condurangogenin A (ConA) | H522 | MTT | 39 µg/ml | 24 hours[1] |
| Condurango glycoside-rich components (CGS) | NSCLC cells | MTT | 0.22 µg/µl | 24 hours[2] |
Table 2: Apoptosis Induction by Condurango Glycosides
| Compound/Extract | Cell Line | Assay | Result |
| Four isolated cardenolide glycosides | A549 | Phosphatidylserine externalization | 17.0 - 23.9% apoptotic cells[2] |
| Condurango glycoside-rich components (CGS) | NSCLC cells | Annexin V-FITC/PI | Increase in Annexin V-positive cells[2] |
| Condurangogenin A (ConA) | H460 | TUNEL | Gradual increase in TUNEL-positive cells[1] |
| Condurango-glycoside-A (CGA) | HeLa | Annexin V/PI | Increased apoptosis with ROS generation[3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are standardized and can be adapted for the evaluation of this compound.
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., H460, A549, H522)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., 6% alcohol)
-
96-well flat-bottom microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24-48 hours.
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include untreated and solvent-treated cells as negative controls.
-
Incubate the plate for the desired time periods (e.g., 12, 18, 24, 48 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells after treatment with this compound.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cancer cells by treating them with the IC50 concentration of this compound for a specific duration.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for different time points (e.g., 2, 6, 12, 18, 24 hours).
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G0/G1 peak is indicative of apoptotic cells.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for Condurango glycoside-induced apoptosis and a general experimental workflow for its in vitro evaluation.
Caption: Proposed signaling pathway of Condurango glycoside-induced apoptosis.
Caption: General experimental workflow for in vitro evaluation.
References
Application Notes and Protocols: Cytotoxicity of Condurango Glycoside E3 via MTT Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the cytotoxicity of Condurango glycoside E3 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for evaluating cell viability and proliferation, making it a valuable tool in drug discovery and toxicology.[1][2]
Introduction to this compound
This compound is a pregnane glycoside isolated from the bark of Marsdenia cundurango.[3][4][5] Various glycosides from this plant, collectively known as condurango glycosides, have demonstrated potential anticancer properties.[6][7] Studies on related condurango glycosides and extracts have shown they can induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cell lines.[7][8][9][10] The proposed mechanisms often involve the generation of reactive oxygen species (ROS), DNA damage, and modulation of cell signaling pathways such as the p53 pathway.[6][8][11][12][13] The MTT assay is a reliable method to quantify the cytotoxic effects of compounds like this compound on cancer cells.[6][14]
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol is a comprehensive guide for determining the cytotoxic effects of this compound on a selected cancer cell line.
1. Reagent Preparation
-
Cell Culture Medium: Use the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics as required for the specific cell line.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound in a suitable solvent like dimethyl sulfoxide (DMSO). Store at -20°C.
-
MTT Solution: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[1][15] This solution should be filter-sterilized and protected from light. It can be stored at -20°C for several months.[15]
-
Solubilization Solution: Prepare a solution to dissolve the formazan crystals. A common solution is 4 mM HCl, 0.1% NP40 in isopropanol[15], or a detergent-based solution.[16]
2. Cell Seeding
-
Culture the selected cancer cell line until it reaches approximately 80% confluency.
-
Trypsinize the cells and perform a cell count to determine the cell density.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
3. Treatment with this compound
-
Prepare serial dilutions of the this compound stock solution in a serum-free medium to achieve the desired final concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (cells with medium only).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).[9]
4. MTT Assay Procedure
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[17]
-
Incubate the plate for 2 to 4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.[16]
-
After the incubation, add 100 µL of the solubilization solution to each well.[17]
-
Gently mix the contents of the wells on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[1][15] Protect the plate from light during this step.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1][17]
5. Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Data Presentation
The quantitative data obtained from the MTT assay should be summarized in a clear and structured table for easy comparison.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.254 | 0.087 | 100 |
| 1 | 1.103 | 0.075 | 87.96 |
| 5 | 0.899 | 0.061 | 71.69 |
| 10 | 0.632 | 0.045 | 50.40 |
| 25 | 0.315 | 0.028 | 25.12 |
| 50 | 0.158 | 0.019 | 12.60 |
| 100 | 0.079 | 0.011 | 6.30 |
Visualizations
MTT Assay Experimental Workflow
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Proposed Signaling Pathway for Condurango Glycoside-Induced Apoptosis
Caption: Proposed ROS-mediated apoptotic pathway of Condurango glycosides.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]
- 8. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethanolic extract of Condurango (Marsdenia condurango) used in traditional systems of medicine including homeopathy against cancer can induce DNA damage and apoptosis in non small lung cancer cells, A549 and H522, in vitro [e-ompa.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cyrusbio.com.tw [cyrusbio.com.tw]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Condurango Glycoside E3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for analyzing the cellular effects of Condurango glycoside E3 using flow cytometry. The information is curated from scientific literature and is intended to guide researchers in designing and executing experiments to investigate the biological activities of this compound.
Introduction
Condurango glycosides, particularly Condurango glycoside-rich components (CGS) and Condurango-glycoside-A (CGA), have been shown to exhibit anti-cancer properties in various cancer cell lines.[1][2][3][4] Scientific studies have demonstrated that these compounds can induce apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS), ultimately leading to the inhibition of cancer cell proliferation.[1][2][3] Flow cytometry is an indispensable tool for quantifying these cellular responses. This document outlines the key applications of flow cytometry in this context and provides detailed protocols for the analysis of apoptosis, cell cycle distribution, and intracellular ROS levels in cells treated with this compound.
Data Summary of Cellular Effects
The following table summarizes the quantitative effects of Condurango glycoside treatment on various cancer cell lines as reported in the literature.
| Cell Line | Treatment | Concentration | Time | Observed Effects | Reference |
| Non-small cell lung cancer (NSCLC) | Condurango glycoside-rich components (CGS) | 0.22 µg/µl (IC₅₀) | 24 h | Increased Annexin V-positive cells, cell cycle arrest at subG0/G1, ROS elevation, mitochondrial membrane potential depolarization, caspase-3 activation. | [1] |
| Cervical carcinoma (HeLa) | Condurango-glycoside-A (CGA) | 0.36 µg/µl | 18 h | Increased apoptosis, increased ROS generation, cell cycle arrest at G0/G1, p53 up-regulation, increased Bax expression, cytochrome c release, caspase-3 activation. | [3][5] |
| Non-small cell lung cancer (H460) | Condurangogenin A (ConA) | 32 µg/ml | 2-24 h | Cell cycle arrest at G0/G1 phase at early time points, and an increase in the subG0/G1 population at later time points. | [6] |
Signaling Pathway
Treatment of cancer cells with Condurango glycosides has been shown to activate a signaling cascade initiated by the generation of reactive oxygen species (ROS).[1][3] This leads to DNA damage and the upregulation of the p53 tumor suppressor protein.[3][5] Subsequently, the pro-apoptotic protein Bax is upregulated, leading to the depolarization of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[1][3] This cascade culminates in the activation of caspase-3, a key executioner caspase, which drives the final stages of apoptosis.[1][3] Some evidence also suggests the involvement of the Fas receptor, an extrinsic apoptosis pathway component.[7][8]
Experimental Protocols
Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10] Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V.[9][10] Propidium iodide is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[9]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate Buffered Saline (PBS)
-
Treated and untreated cells
-
Flow cytometer
Protocol:
-
Culture cells to the desired confluency and treat with this compound for the desired time and concentration. Include an untreated control.
-
Harvest the cells, including both adherent and floating populations. For adherent cells, use a gentle dissociation agent like trypsin.[11]
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[10]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[12]
-
Analyze the samples by flow cytometry within one hour.[12]
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[13] Apoptotic cells with fragmented DNA will appear as a sub-G1 peak.[13]
Materials:
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate Buffered Saline (PBS)
-
Treated and untreated cells
-
Flow cytometer
Protocol:
-
Culture and treat cells with this compound as described previously.
-
Harvest approximately 1 x 10⁶ cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[14]
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).[15]
-
Wash the cells twice with cold PBS to remove the ethanol.[14]
-
Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[14][16]
-
Incubate for 30 minutes at room temperature in the dark.[16]
-
Analyze the samples by flow cytometry.
Data Interpretation:
-
The DNA content histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
A peak to the left of the G0/G1 peak (sub-G1) represents apoptotic cells with fragmented DNA.[13]
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.[17][18] H2DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Phosphate Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Treated and untreated cells
-
Flow cytometer
Protocol:
-
Culture and treat cells with this compound. For a positive control, treat cells with a known ROS inducer like H₂O₂.[17] A negative control can be pre-treated with an ROS scavenger like N-acetylcysteine (NAC).[17]
-
Harvest the cells and wash them once with warm PBS or HBSS.
-
Resuspend the cells in warm PBS or HBSS containing 5-10 µM H2DCFDA.
-
Incubate the cells for 30 minutes at 37°C in the dark.[17]
-
Wash the cells twice with warm PBS or HBSS to remove excess dye.
-
Resuspend the cells in PBS or HBSS.
-
Analyze the samples immediately by flow cytometry, measuring the fluorescence in the green channel (typically FL1).
Data Interpretation:
-
An increase in the mean fluorescence intensity of the treated cells compared to the untreated control indicates an increase in intracellular ROS levels.
References
- 1. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]
- 5. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal-jop.org [journal-jop.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. scispace.com [scispace.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
- 18. Flow Cytometric Detection of Reactive Oxygen Species [en.bio-protocol.org]
Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers Following Condurango Glycoside E3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Condurango, derived from the bark of Marsdenia condurango, has been traditionally used in medicine. Recent scientific investigations have focused on its glycoside components, such as Condurango glycoside E3, for their potential anti-cancer properties. These compounds have been shown to induce apoptosis, a form of programmed cell death, in various cancer cell lines. Western blotting is a crucial technique to elucidate the molecular mechanisms underlying this process by detecting key protein markers involved in the apoptotic cascade. These application notes provide a comprehensive guide to performing Western blot analysis for apoptosis markers after treating cells with this compound.
Studies have demonstrated that Condurango glycoside-rich components can trigger apoptosis through both the intrinsic and extrinsic pathways. The intrinsic pathway is often initiated by cellular stress, leading to the generation of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane potential[1][2][3]. This results in the altered expression of Bcl-2 family proteins, such as an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2[1]. These changes facilitate the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, including the key executioner caspase-3[4]. Activated caspase-3 subsequently cleaves various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis[1]. Additionally, evidence suggests the involvement of the extrinsic pathway through the activation of Fas receptors[3][5]. The tumor suppressor protein p53 also appears to play a role, with its upregulation contributing to the apoptotic response[4].
Data Presentation: Summary of Expected Protein Expression Changes
The following table summarizes the anticipated changes in the expression levels of key apoptosis markers following treatment with this compound, as detected by Western blot.
| Protein Marker | Function | Expected Change After Treatment | Cellular Fraction |
| Bax | Pro-apoptotic | Increased expression | Cytosolic / Mitochondrial |
| Bcl-2 | Anti-apoptotic | Decreased expression | Mitochondrial |
| Cleaved Caspase-9 | Initiator caspase (intrinsic pathway) | Increased levels | Cytosolic |
| Cleaved Caspase-8 | Initiator caspase (extrinsic pathway) | Increased levels | Cytosolic |
| Cleaved Caspase-3 | Executioner caspase | Increased levels | Cytosolic |
| Cleaved PARP | Caspase-3 substrate, DNA repair enzyme | Increased levels of cleaved fragment | Nuclear |
| Cytochrome c | Released from mitochondria during apoptosis | Increased levels in cytosol | Cytosolic / Mitochondrial |
| p53 | Tumor suppressor | Increased expression | Nuclear / Cytosolic |
| β-actin / GAPDH | Loading control | No change | Cytosolic |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., H460 lung cancer cells or HeLa cervical cancer cells) in appropriate culture dishes or flasks at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Once the cells reach the desired confluency, replace the medium with fresh medium containing this compound at various concentrations (e.g., determined by a prior IC50 experiment) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for different time points (e.g., 18, 24, 48 hours) to determine the optimal duration for observing apoptotic effects[1].
Protein Extraction
-
Cell Lysis:
-
For whole-cell lysates, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples onto a polyacrylamide gel (e.g., 4-12% gradient gel). Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptosis markers of interest (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved PARP) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: Experimental workflow for Western blot analysis.
Caption: Apoptosis signaling pathway induced by this compound.
References
- 1. Relative Apoptosis-inducing Potential of Homeopa-thic Condurango 6C and 30C in H460 Lung Cancer Cells In vitro: -Apoptosis-induction by homeopathic Condurango in H460 cells- - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Condurango Glycoside E3 for Induction of G0/G1 Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Condurango glycosides, a group of pregnane glycosides derived from the bark of Marsdenia cundurango, have garnered significant interest in oncological research for their pro-apoptotic and anti-proliferative properties. While specific research on Condurango glycoside E3 is limited, studies on closely related compounds, such as Condurango glycoside-A (CGA) and Condurango glycoside-rich components (CGS), have demonstrated a consistent ability to induce cell cycle arrest at the G0/G1 checkpoint in various cancer cell lines. This document provides a detailed overview of the mechanism, experimental protocols, and key data related to the use of condurango glycosides as inducers of G0/G1 cell cycle arrest, using the available data for these related compounds as a surrogate for this compound.
The primary mechanism of action involves the generation of reactive oxygen species (ROS), which in turn activates a p53-dependent signaling pathway.[1][2] This leads to the upregulation of the cyclin-dependent kinase inhibitor p21 and subsequent inhibition of cyclin D1/CDK2 complexes, ultimately halting the cell cycle at the G0/G1 phase and preventing entry into the S phase.[3]
Data Presentation
The following tables summarize quantitative data from studies on condurango glycoside components, demonstrating their efficacy in inducing G0/G1 cell cycle arrest and modulating key regulatory proteins.
Table 1: Effect of Condurangogenin A (ConA) on Cell Cycle Distribution in H460 Non-Small-Cell Lung Cancer Cells [3]
| Treatment Time (hours) | % of Cells in G0/G1 Phase | % of Cells in Sub-G0/G1 Phase |
| 2 | Increased | - |
| 6 | Increased | - |
| 12 | Maximum Arrest | - |
| 18 | Reduced | Increased |
| 24 | Reduced | Increased |
Note: ConA was used at an IC50 dose of 32 µg/ml. At earlier time points (2-12h), a clear accumulation of cells in the G0/G1 phase was observed. At later time points (18-24h), the G0/G1 population decreased while the sub-G0/G1 population (indicative of apoptosis) increased.
Table 2: Modulation of G0/G1 Cell Cycle Regulatory Proteins by Condurangogenin A (ConA) in H460 Cells [3]
| Protein | Expression Change | Method of Analysis |
| Cyclin D1 | Downregulated | ELISA, Western Blot |
| CDK2 | Downregulated | ELISA, Western Blot |
| p21 | Upregulated | ELISA, Western Blot |
| p53 | Upregulated | ELISA, Western Blot |
Note: Protein expression was analyzed after treatment with ConA at its IC50 dose, with the most significant changes observed around the 12-hour time point.
Table 3: Effect of Condurango Glycoside-Rich Components (CGS) on Cell Viability [4][5]
| Cell Line | IC50 Dose | Treatment Time |
| H460 (NSCLC) | 0.22 µg/µl | 24 hours |
Signaling Pathways and Experimental Workflows
Signaling Pathway for G0/G1 Arrest
The following diagram illustrates the proposed signaling cascade initiated by condurango glycosides, leading to G0/G1 cell cycle arrest.
Caption: Proposed signaling pathway for Condurango glycoside-induced G0/G1 cell cycle arrest.
Experimental Workflow for Cell Cycle Analysis
This diagram outlines a typical workflow for investigating the effects of this compound on the cell cycle.
Caption: Standard workflow for cell cycle analysis using flow cytometry.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound and to establish the IC50 value.
Materials:
-
Cancer cell line (e.g., H460)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µl of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate for the desired time period (e.g., 24, 48 hours).
-
Add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is to analyze the distribution of cells in different phases of the cell cycle after treatment.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration (e.g., IC50 value) for various time points (e.g., 6, 12, 18, 24 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.[3]
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot Analysis for Cell Cycle Proteins
This protocol is to detect changes in the expression levels of key G0/G1 regulatory proteins.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-Cyclin D1, anti-CDK2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system and perform densitometric analysis to quantify protein expression relative to a loading control (e.g., β-actin).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 4. Pregnane glycosides from the bark of Marsdenia cundurango and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C66H98O26 | CID 168679878 - PubChem [pubchem.ncbi.nlm.nih.gov]
Measuring Reactive Oxygen Species Production in Response to Condurango Glycosides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Condurango glycosides, particularly Condurango glycoside A (CGA) and other glycoside-rich components derived from the plant Marsdenia cundurango, have demonstrated potential as anticancer agents.[1][2] A key mechanism of their cytotoxic action is the induction of cellular apoptosis through the generation of Reactive Oxygen Species (ROS).[1][2][3] This document provides detailed application notes and protocols for the measurement of ROS production in cells treated with Condurango glycosides. While the focus of existing research is on CGA and glycoside-rich fractions, the methodologies presented here are applicable to the study of specific components like Condurango glycoside E3.
Signaling Pathway of Condurango Glycoside-Induced Apoptosis
Condurango glycosides initiate a signaling cascade that begins with the generation of ROS. This increase in intracellular ROS leads to the upregulation of the tumor suppressor protein p53.[3][4] Activated p53 then modulates the expression of apoptosis-related proteins, such as increasing the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3, ultimately resulting in programmed cell death.[2][4]
Caption: Signaling pathway of Condurango glycoside-induced apoptosis.
Quantitative Data Summary
The following table summarizes the quantitative data on ROS production in response to Condurango glycoside A (CGA) treatment as reported in the literature.
| Cell Line | Compound | Concentration | Fold Increase in ROS | Reference |
| HeLa | Condurango glycoside A (CGA) | 0.36 µg/µL | ~4-fold | [3] |
| H460 | Condurango glycoside-rich components (CGS) | 0.22 µg/µL (IC50) | Not specified, but ROS elevation confirmed | [5] |
Experimental Protocols
Protocol 1: Measurement of Total Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol is adapted from studies measuring ROS production in response to various stimuli, including Condurango glycosides.[4][6][7]
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.[8]
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM)
-
This compound (or other Condurango glycosides)
-
Positive control (e.g., hydrogen peroxide, H₂O₂)
-
96-well black, clear-bottom microplates
-
Adherent cells (e.g., HeLa or H460)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom microplate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO₂ humidified incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, remove the culture medium and treat the cells with varying concentrations of this compound in fresh, serum-free medium.
-
Include a vehicle control (DMSO) and a positive control (e.g., 100 µM H₂O₂ for 1 hour).
-
Incubate for the desired time period (e.g., 2, 6, 12, 18, or 24 hours).[9][10]
-
-
Probe Loading:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.[6]
-
Immediately before use, prepare a 10 µM working solution of DCFH-DA in pre-warmed serum-free medium.[6]
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[6]
-
-
Measurement:
-
Remove the DCFH-DA working solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[6]
-
For imaging, use a fluorescence microscope with a suitable filter set (e.g., for GFP).
-
For flow cytometry, detach the cells, resuspend in PBS, and analyze using a flow cytometer with a 488 nm excitation laser and a 535 nm emission filter.[11]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence intensity of the treated samples to the vehicle control.
-
Data can be expressed as fold change in ROS production.
-
Caption: Experimental workflow for measuring intracellular ROS.
Troubleshooting and Considerations
-
Autoxidation of DCFH-DA: The DCFH-DA probe can auto-oxidize. Prepare the working solution immediately before use and protect it from light.
-
Cell Viability: High concentrations of Condurango glycosides or prolonged incubation times may lead to significant cell death, which can affect the results. It is advisable to perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel.
-
Specificity of DCFH-DA: DCFH-DA is a general indicator of oxidative stress and is not specific to a particular ROS. For more specific detection of superoxide, other probes like Dihydroethidium (DHE) can be used.
-
Controls: Always include a vehicle control, an untreated control, and a positive control for ROS induction to ensure the validity of the assay.
By following these protocols, researchers can effectively measure and quantify the production of ROS in response to this compound and other related compounds, providing valuable insights into their mechanisms of action and potential as therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. Preparation and Practical Applications of 2′,7′-Dichlorodihydrofluorescein in Redox Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relative Apoptosis-inducing Potential of Homeopa-thic Condurango 6C and 30C in H460 Lung Cancer Cells In vitro: -Apoptosis-induction by homeopathic Condurango in H460 cells- - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cosmobiousa.com [cosmobiousa.com]
Application Notes: Assessing Mitochondrial Depolarization Induced by Condurango Glycoside-Rich Components
Introduction
Condurango glycoside-rich components (CGS), derived from the bark of the Marsdenia condurango vine, have demonstrated potential as inducers of apoptosis in cancer cells.[1][2] A key event in the apoptotic cascade is the disruption of the mitochondrial membrane potential (ΔΨm), also known as mitochondrial depolarization.[1][2] This process is a critical indicator of mitochondrial dysfunction and a hallmark of intrinsic apoptosis. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the effects of Condurango glycoside-rich components on mitochondrial depolarization.
Mechanism of Action
Condurango glycoside-rich components have been shown to induce apoptosis through a reactive oxygen species (ROS)-mediated pathway.[1][2] The accumulation of ROS can lead to damage of the mitochondrial membrane, resulting in the loss of ΔΨm. This depolarization of the mitochondrial membrane is a pivotal step that leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, ultimately activating caspase cascades and executing programmed cell death.[3] Specifically, studies have indicated that Condurango glycoside-rich components can lead to ROS-elevation and subsequent MMP-depolarization with significant caspase-3 activation, suggesting a mitochondria-dependent apoptotic pathway.[1][2]
Core Requirements: Data Presentation
While specific quantitative data for "Condurango glycoside E3" is not available in the reviewed literature, the effects of Condurango glycoside-rich components (CGS) on mitochondrial membrane potential (MMP) have been documented. The following table summarizes the conceptual findings.
| Treatment | Key Findings | Reference |
| Condurango glycoside-rich components (CGS) | Induces ROS-elevation and MMP-depolarization. | [1][2] |
| Condurango glycoside-rich components (CGS) | Leads to significant caspase-3 activation post-MMP depolarization. | [1][2] |
| Condurango-glycoside-A (CGA) | Induces ROS-dependent p53 signaling, leading to apoptosis. | [4] |
| Condurango Extract (CE) | Activates Fas receptor and depolarizes mitochondrial membrane potential. | [5][6] |
Experimental Protocols
The following are detailed protocols for assessing mitochondrial depolarization using two common fluorescent probes: JC-1 and TMRM.
Protocol 1: JC-1 Assay for Mitochondrial Membrane Potential
The JC-1 assay is a widely used method to determine mitochondrial membrane potential.[7][8] JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria.[7] In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence.[8] In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.[8][9] The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.
Materials:
-
JC-1 Dye (MitoProbe™ JC-1 Assay Kit or similar)[10]
-
Phosphate-Buffered Saline (PBS)[10]
-
Dimethyl sulfoxide (DMSO)[10]
-
Cell culture medium
-
Black 96-well microtiter plate[11]
-
Positive control (e.g., CCCP - Carbonyl cyanide m-chlorophenyl hydrazone)[10]
-
Fluorescence microscope or plate reader with appropriate filters (for green and red fluorescence)
Procedure:
-
Cell Seeding: Plate cells in a black 96-well microtiter plate at a density of 5 x 10⁴ to 5 x 10⁵ cells per well in 100 µl of cell culture medium and incubate overnight.[11]
-
Treatment: Treat cells with varying concentrations of Condurango glycoside-rich components (CGS) for the desired time period. Include an untreated control and a positive control treated with an uncoupler like CCCP (e.g., 50 µM for 10-15 minutes) to induce depolarization.[10][12]
-
JC-1 Staining:
-
Washing:
-
Data Acquisition:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using standard filters for FITC (green) and Rhodamine (red).[11] Healthy cells will show red mitochondrial staining, while apoptotic cells will exhibit green fluorescence.
-
Fluorescence Plate Reader: Measure the fluorescence intensity at an excitation/emission of ~485/535 nm for green monomers and ~540/570 nm for red J-aggregates.[13]
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 2: TMRM Assay for Mitochondrial Membrane Potential
Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in the negatively charged mitochondrial matrix.[12] The intensity of TMRM fluorescence is proportional to the mitochondrial membrane potential.[12] A decrease in fluorescence indicates depolarization.
Materials:
-
TMRM (Tetramethylrhodamine, Methyl Ester)[12]
-
Complete cell culture medium[12]
-
Phosphate-Buffered Saline (PBS)[12]
-
Positive control (e.g., FCCP - Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone)[14]
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader[15]
Procedure:
-
Cell Seeding: Plate cells on glass-bottom dishes, coverslips, or in a suitable plate for the chosen detection method and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of Condurango glycoside-rich components (CGS) for the specified duration. Include untreated and positive controls (e.g., 20 µM FCCP for 10 minutes).[14]
-
TMRM Staining:
-
Washing (for microscopy): Gently wash the cells with pre-warmed PBS to remove excess dye.[12] For flow cytometry, a wash step is generally not required.
-
Data Acquisition:
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope with a TRITC or similar filter set (Excitation/Emission: ~548/574 nm).[12]
-
Flow Cytometry: Harvest and resuspend cells in medium. Analyze the fluorescence on a flow cytometer.
-
Fluorescence Plate Reader: Measure the fluorescence intensity using an appropriate plate reader.
-
-
Data Analysis: Quantify the mean fluorescence intensity. A decrease in TMRM fluorescence intensity in treated cells compared to control cells indicates mitochondrial depolarization.
Mandatory Visualization
Caption: Signaling pathway of Condurango glycoside-induced apoptosis.
Caption: Workflow for mitochondrial depolarization assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journal-jop.org [journal-jop.org]
- 6. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of mitochondrial membrane potential (ΔΨm) (MMP) [bio-protocol.org]
- 8. resources.revvity.com [resources.revvity.com]
- 9. JC-1 assay of mitochondrial depolarization [bio-protocol.org]
- 10. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. abcam.com [abcam.com]
- 15. TMRM Assay Kit (Mitochondrial Membrane Potential) (ab228569) | Abcam [abcam.com]
Application Notes and Protocols: Condurango Glycosides as Potential Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Condurango (Marsdenia condurango) has a history in traditional medicine for treating various ailments, including cancer. Modern scientific investigations have focused on its bioactive constituents, primarily a group of pregnane glycosides known as condurango glycosides. While several of these glycosides, such as Condurango glycoside A (CGA) and the aglycone condurangogenin A (ConA), have demonstrated notable anti-cancer properties, specific biological activity data for Condurango glycoside E3 (CAS: 115784-10-6, Molecular Formula: C66H98O26) is not extensively available in current scientific literature.
These application notes and protocols consolidate the existing research on the more broadly studied condurango glycoside-rich components (CGS) and related compounds. The methodologies and findings presented herein can serve as a foundational resource for researchers investigating the anti-cancer potential of this class of compounds, including future studies on this compound.
The primary mechanism of action for studied condurango glycosides involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to DNA damage, cell cycle arrest, and modulation of key signaling pathways.
Data Presentation
Table 1: In Vitro Cytotoxicity of Condurango Glycosides in Cancer Cell Lines
| Compound/Extract | Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |
| Condurango glycoside-rich components (CGS) | H460 | Non-small cell lung cancer | 0.22 µg/µL | 24 h | [1] |
| Condurangogenin A (ConA) | H460 | Non-small cell lung cancer | 32 µg/mL | 24 h | [2] |
| Condurangogenin A (ConA) | A549 | Non-small cell lung cancer | 38 µg/mL | 24 h | [2] |
| Condurangogenin A (ConA) | H522 | Non-small cell lung cancer | 39 µg/mL | 24 h | [2] |
| Ethanolic Extract of Condurango (Con) | A549 | Non-small cell lung cancer | 0.35 µg/µL | 48 h | [3] |
| Ethanolic Extract of Condurango (Con) | H522 | Non-small cell lung cancer | 0.25 µg/µL | 48 h | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Condurango Glycosides in Cancer Cells
Caption: Proposed signaling pathway for Condurango glycoside-induced apoptosis in cancer cells.
Experimental Workflow for Assessing Anti-Cancer Activity
Caption: General experimental workflow for evaluating the anti-cancer effects of Condurango glycosides.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies investigating the cytotoxicity of condurango extracts and their components.[2][4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a Condurango glycoside.
Materials:
-
Cancer cell lines (e.g., H460, A549, H522)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
Condurango glycoside stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the Condurango glycoside in culture medium.
-
After 24 hours, remove the medium and treat the cells with 100 µL of varying concentrations of the Condurango glycoside. Include a vehicle control (e.g., DMSO or ethanol in medium) and a medium-only control.
-
Incubate the plate for the desired time points (e.g., 24, 48 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is based on the methodologies used to assess apoptosis induced by Condurango glycoside-rich components.[1]
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a Condurango glycoside.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
FACS tubes
Procedure:
-
Seed cells in a 6-well plate and treat with the IC50 concentration of the Condurango glycoside for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
Reactive Oxygen Species (ROS) Detection
This protocol is derived from studies demonstrating ROS generation by condurango compounds.[5]
Objective: To measure the intracellular generation of ROS.
Materials:
-
Treated and untreated cancer cells
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe
-
Serum-free medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with the Condurango glycoside for the specified duration.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Analyze the fluorescence intensity of DCF (the oxidized form of DCFH) using a flow cytometer (excitation at 488 nm, emission at 525 nm) or visualize under a fluorescence microscope.
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Western Blot Analysis
This protocol is based on the protein expression analysis performed in Condurango glycoside research.[5]
Objective: To detect changes in the expression levels of proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p53, Bax, Bcl-2, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
Conclusion
The available scientific evidence strongly suggests that Condurango glycosides, as a class of compounds, hold significant promise as anti-cancer agents. Their ability to induce apoptosis in cancer cells through a multi-faceted mechanism involving ROS generation, DNA damage, and modulation of critical signaling pathways warrants further investigation. While specific data on this compound is currently limited, the protocols and findings detailed in these application notes provide a robust framework for its future evaluation and for the continued exploration of other Condurango-derived compounds in cancer research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application of Condurango Glycosides in Lung Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Condurango, derived from the bark of Marsdenia condurango, has been traditionally used for various medicinal purposes. Recent scientific investigations have focused on the anti-cancer properties of its active components, primarily a complex mixture of pregnane glycosides known as condurango glycosides. While specific research on "Condurango glycoside E3" in lung cancer is limited, extensive studies on Condurango glycoside-rich components (CGS) and a principal active ingredient, condurangogenin A (ConA), provide significant insights into their potential therapeutic applications against non-small cell lung cancer (NSCLC).[1] This document will, therefore, focus on the application of these representative condurango glycosides in lung cancer cell lines, providing detailed protocols and summarizing key findings. It is hypothesized that this compound would exhibit similar mechanisms of action.
The primary mechanism of action of condurango glycosides in lung cancer cells involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2] These effects are mediated through the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and modulation of key signaling pathways, including the p53/p21 and Bax/Bcl2 pathways.[2][3]
Data Presentation
The following tables summarize the quantitative data from studies on Condurango glycoside-rich components (CGS) and condurangogenin A (ConA) in various lung cancer cell lines.
Table 1: Cytotoxicity of Condurango Glycosides in NSCLC Cell Lines
| Compound | Cell Line | IC50 Dose (24h) | Reference |
| Condurango glycoside-rich components (CGS) | NSCLC | 0.22 µg/µl | [4][5] |
| Condurangogenin A (ConA) | H460 | 32 µg/ml | [1][3] |
| Condurangogenin A (ConA) | A549 | 38 µg/ml | [4] |
| Condurangogenin A (ConA) | H522 | 39 µg/ml | [4] |
Table 2: Effects of Condurangogenin A (ConA) on Cell Cycle Distribution in H460 Cells
| Treatment Time (hours) | % of Cells in G0/G1 Phase | % of Cells in Sub-G0/G1 Phase (Apoptotic) | Reference |
| 2 - 12 | Increased | Not specified | [1][3] |
| 18 - 24 | Decreased | Gradually Increased | [1][3] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of Condurango glycosides.
Materials:
-
NSCLC cell lines (e.g., H460, A549, H522)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Condurango glycoside stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO
-
96-well plates
-
Multiskan microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Condurango glycosides for 24, 48, and 72 hours. Include a vehicle control (medium with the solvent used for the glycoside stock).
-
After the incubation period, add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Annexin V-FITC/PI Staining
This protocol is to quantify the percentage of apoptotic cells.
Materials:
-
NSCLC cells
-
Condurango glycosides
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the IC50 concentration of Condurango glycosides for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Cell Cycle Analysis using Flow Cytometry
This protocol is to determine the effect of Condurango glycosides on cell cycle distribution.
Materials:
-
NSCLC cells
-
Condurango glycosides
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the IC50 concentration of Condurango glycosides for different time points (e.g., 6, 12, 18, 24 hours).
-
Harvest the cells and fix them in 70% cold ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Condurango Glycosides in Lung Cancer Cells
Caption: Proposed signaling pathway of Condurango glycosides in lung cancer cells.
Experimental Workflow for Investigating Condurango Glycosides
Caption: General experimental workflow for studying Condurango glycosides.
References
- 1. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C66H98O26 | CID 168679878 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Condurango Glycosides in Cervical Cancer Research
Topic: Use of Condurango Glycosides in Cervical Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is based on available research on Condurango glycosides, primarily Condurango glycoside A (CGA) and Condurango extract (CE), and their effects on cervical cancer cell lines. There is no specific scientific literature available for a compound named "Condurango glycoside E3." It is presumed that the intended subject of inquiry may be Condurango glycoside A or the general extract.
Application Notes
Background
Condurango (Marsdenia condurango), a plant native to South America, has been traditionally used in homeopathic medicine for various ailments, including stomach cancer.[1][2] Scientific investigations have begun to validate its anticancer properties, with a particular focus on its active components, the condurango glycosides.[1] Research has demonstrated that extracts of Condurango and a specific active ingredient, Condurango glycoside A (CGA), exhibit cytotoxic and pro-apoptotic effects on cervical cancer cells, particularly the HeLa cell line.[3][4] These compounds are emerging as potential candidates for novel anticancer therapies.
Mechanism of Action in Cervical Cancer
The anticancer activity of Condurango glycosides in cervical cancer cells appears to be multifactorial, primarily revolving around the induction of apoptosis (programmed cell death) through several interconnected signaling pathways.
-
Induction of Oxidative Stress: Condurango extract (CE) and CGA have been shown to increase the generation of reactive oxygen species (ROS) within HeLa cells.[1][3][4] This elevation in ROS is a critical upstream event that triggers downstream apoptotic signaling. The cytotoxic effects of CE can be significantly attenuated by the presence of N-acetyl cysteine (NAC), a ROS scavenger, confirming the essential role of oxidative stress in its mechanism.[5]
-
Activation of the p53 Signaling Pathway: The accumulation of ROS leads to DNA damage, which in turn activates the tumor suppressor protein p53.[3][4] Upregulation of p53 is a key step in the apoptotic cascade, as it can transcriptionally activate pro-apoptotic genes.
-
Mitochondrial-Mediated Apoptosis (Intrinsic Pathway): The activated p53 pathway influences the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3][4] An increased Bax/Bcl-2 ratio leads to the depolarization of the mitochondrial membrane potential.[1] This results in the release of cytochrome c from the mitochondria into the cytoplasm.[3][4]
-
Caspase Activation: Cytoplasmic cytochrome c, along with Apaf-1, activates caspase-9, which then activates the executioner caspase, caspase-3.[6] Activated caspase-3 is responsible for the cleavage of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][4][6]
-
Death Receptor Pathway (Extrinsic Pathway): In addition to the intrinsic pathway, Condurango extract has been observed to increase the expression of tumor necrosis factor-alpha (TNF-α) and the Fas receptor (FasR), suggesting a potential involvement of the extrinsic apoptotic pathway.[5]
-
Cell Cycle Arrest: Treatment with Condurango glycosides has been shown to cause cell cycle arrest at the G0/G1 phase in HeLa cells, further contributing to the inhibition of cancer cell proliferation.[3][4][5]
Potential Applications in Research and Drug Development
-
Preclinical studies: Condurango glycosides can be utilized as lead compounds for the development of novel chemotherapeutic agents for cervical cancer.
-
Combination therapy: Research into the synergistic effects of Condurango glycosides with existing chemotherapy drugs could lead to more effective treatment regimens with potentially reduced side effects. A study has already shown that a combination of Marsdenia condurango and Barbadensis miller extracts has a synergistic anticancer effect on HeLa cells.[2]
-
Tool for studying apoptosis: Due to their well-defined mechanism of action, these compounds can serve as valuable tools for investigating the molecular pathways of apoptosis in cervical cancer.
Quantitative Data Summary
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| Ethanolic extract of Barbadensis miller | HeLa | Cytotoxicity | IC50 | 385 µg/mL | [2] |
| Ethanolic extract of Marsdenia condurango | HeLa | Cytotoxicity | IC50 | 459 µg/mL | [2] |
| Combined ethanolic extracts (1:1) | HeLa | Cytotoxicity | IC50 | 49.9 µg/mL | [2] |
| Condurango glycoside-rich components (CGS) | H460 (NSCLC) | Cytotoxicity | IC50 (24h) | 0.22 µg/µl | [7][8] |
Note: Data for Condurango glycoside A's direct IC50 on HeLa cells was not explicitly quantified in the provided search results, though its potent effects were described. The table includes related data for context.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of Condurango glycosides on cervical cancer cells.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Condurango glycoside A (CGA) or Condurango extract (CE)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of CGA or CE in DMEM.
-
Remove the old media from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (e.g., ethanol, if used for extraction).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify the percentage of apoptotic and necrotic cells after treatment.
Materials:
-
HeLa cells
-
Condurango glycoside A (CGA) or Condurango extract (CE)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates and treat with the desired concentration of CGA or CE for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis for Apoptotic Proteins
This protocol is to detect the expression levels of key proteins in the apoptotic pathway.
Materials:
-
Treated and untreated HeLa cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
Visualizations
Caption: CGA-Induced Apoptotic Pathway in Cervical Cancer Cells.
Caption: Experimental Workflow for In Vitro Analysis.
References
- 1. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Effect of Barbadensis miller and Marsdenia Condurango Extracts Induces Apoptosis Promotes Oxidative Stress by Limiting Proliferation of Cervical Cancer and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting "Condurango glycoside E3" solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Condurango glycoside E3.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a pregnane glycoside that has been isolated from the bark of Marsdenia cundurango.[1][2] It belongs to a class of steroidal glycosides investigated for their potential cytotoxic and anti-cancer properties.[3] Its chemical formula is C₆₆H₉₈O₂₆.
Q2: In what solvents is this compound soluble?
Q3: I am observing precipitation when I dilute my this compound stock solution in aqueous media. What should I do?
A3: This is a common issue due to the low aqueous solubility of many pregnane glycosides. Here are a few troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution (e.g., cell culture medium) is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Vortexing/Mixing: After adding the stock solution to the aqueous medium, vortex or mix the solution thoroughly to aid dissolution.
-
Sonication: Brief sonication of the final solution in a water bath can help to break up small precipitates and improve dissolution.
-
Warm the Medium: Gently warming the aqueous medium (e.g., to 37°C) before adding the stock solution can sometimes improve solubility.
-
Test Lower Concentrations: If precipitation persists, you may need to work with lower final concentrations of this compound.
Q4: What is the known mechanism of action for condurango glycosides in cancer cells?
A4: Studies on condurango glycosides, such as the related Condurango-glycoside-A, have shown that they can induce apoptosis (programmed cell death) in cancer cells. This process is often mediated through a signaling pathway involving the generation of Reactive Oxygen Species (ROS) and is dependent on the p53 tumor suppressor protein, leading to the activation of caspase-3.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing solutions of this compound for experimental use.
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve in the primary solvent (e.g., DMSO). | Insufficient solvent volume or low-quality solvent. | Increase the volume of the solvent incrementally. Ensure you are using high-purity, anhydrous DMSO. Gentle warming (to 37°C) and vortexing may also help. |
| Precipitate forms immediately upon dilution into aqueous buffer or cell culture medium. | The compound has "crashed out" of solution due to its low aqueous solubility. | Decrease the final concentration of this compound. Increase the vigor of mixing upon dilution. Prepare intermediate dilutions in a solvent miscible with both DMSO and water. |
| The solution is cloudy or hazy after dilution. | Formation of fine, colloidal particles. | Centrifuge the solution at a low speed to pellet any undissolved material before use. Use the supernatant for your experiment. Consider sonication to disperse the particles. |
| Inconsistent experimental results between batches. | Variability in the preparation of the compound solution. | Prepare a fresh stock solution for each experiment. Ensure the compound is fully dissolved before making dilutions. Use a consistent protocol for solution preparation. |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 1307.47 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 1.31 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 100 µL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol: Cytotoxicity Assay using MTT
This protocol outlines a general procedure for assessing the cytotoxicity of this compound on a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells (or other cancer cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the concentration of this compound to determine the IC₅₀ value.
Visualizations
Caption: Workflow for a typical in vitro cytotoxicity assay.
Caption: Proposed signaling pathway for Condurango glycoside-induced apoptosis.
References
Technical Support Center: Optimizing Condurango Glycoside E3 Dosage for In Vitro Studies
This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Condurango glycoside E3 in in vitro experiments. The content is structured to address common questions and troubleshooting scenarios.
Disclaimer: Scientific literature specifically detailing the in vitro dosage and protocol for "this compound" is limited. The information provided here is primarily based on studies of closely related compounds, such as Condurango glycoside A (ConA) and Condurango glycoside-rich components (CGS). Researchers should use this information as a starting point and perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a pregnane glycoside derived from the bark of Marsdenia condurango.[1][2] While E3 itself is not extensively studied, other condurango glycosides have been shown to possess anti-cancer properties.[3][4] The primary mechanism of action for related condurango glycosides involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[4][5][6] This is often mediated through the generation of Reactive Oxygen Species (ROS), which leads to DNA damage and activation of mitochondria-dependent apoptotic pathways.[5][7][8]
Q2: What is a recommended starting concentration range for this compound in in vitro studies?
Based on studies with related compounds like Condurangogenin A (ConA) and Condurango glycoside-rich components (CGS), a broad starting range of 1 µg/mL to 50 µg/mL is suggested for initial dose-response experiments. For instance, the IC50 (the concentration at which 50% of cell growth is inhibited) for ConA in H460 non-small-cell lung cancer cells was determined to be 32 µg/mL after 24 hours of treatment.[3] For CGS, the IC50 dose in H460 cells was found to be 0.22 µg/µL (or 220 µg/mL), though this was for a mixture of components.[5][6] It is crucial to determine the IC50 empirically for your specific cell line.
Q3: What solvent should I use to dissolve this compound?
Condurango glycosides are often dissolved in a small amount of alcohol. One study noted that Condurangogenin A was dissolved in 6% alcohol for cell treatment, and this concentration of the vehicle had no cytotoxic effects on the cells.[3] It is recommended to first dissolve the compound in a minimal amount of DMSO or ethanol and then dilute it to the final working concentration with a complete cell culture medium. Always run a vehicle control (medium with the same final concentration of the solvent) in your experiments to ensure the solvent itself is not affecting the cells.
Q4: What is a typical treatment duration for in vitro experiments?
Treatment duration can vary significantly depending on the assay and cell type. Studies on related glycosides have used incubation times ranging from 12 to 48 hours.[3] For cell viability assays, a 24-hour or 48-hour treatment is common. For mechanistic studies, such as analyzing cell cycle arrest or apoptosis, multiple time points (e.g., 12h, 18h, 24h) can reveal the dynamics of the cellular response.[3]
Troubleshooting Guide
Issue 1: I am not observing any significant effect on my cells.
-
Concentration Too Low: The dosage of this compound may be insufficient for your specific cell line, as sensitivity can vary greatly.
-
Solution: Perform a dose-response study with a wider range of concentrations (e.g., from 0.1 µg/mL to 100 µg/mL) to determine the IC50.
-
-
Incubation Time Too Short: The compound may require a longer duration to induce a measurable biological effect.
-
Solution: Extend the treatment time (e.g., test at 24h, 48h, and 72h) to see if a response emerges over time.
-
-
Compound Degradation: Ensure the compound has been stored correctly (as per the manufacturer's instructions) and that working solutions are freshly prepared.
Issue 2: I am observing excessive cell death, even at low concentrations.
-
Concentration Too High: Your cell line may be particularly sensitive to the compound.
-
Solution: Lower the concentration range in your experiments significantly. Start with nanomolar or low micromolar concentrations.
-
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO, ethanol) in your final working solution might be too high.
-
Solution: Ensure the final solvent concentration is non-toxic to your cells, typically below 0.5% for most cell lines. Always include a vehicle-only control to check for solvent-induced cytotoxicity.
-
Issue 3: My results are not reproducible.
-
Inconsistent Cell Conditions: Variations in cell passage number, confluency at the time of treatment, or media composition can affect results.
-
Solution: Use cells within a consistent range of passage numbers and seed them to achieve a consistent confluency (e.g., 70-80%) before starting treatment.
-
-
Compound Instability: The compound may not be stable in the culture medium over long incubation periods.
-
Solution: Prepare fresh dilutions for each experiment from a frozen stock. Consider refreshing the media with a new compound for longer-term experiments.
-
Data Presentation: Efficacy of Related Condurango Glycosides
The following table summarizes the effective concentrations of Condurango glycoside compounds reported in the literature. This data should be used as a reference point for designing experiments with this compound.
| Compound Name | Cell Line | Assay | Effective Concentration (IC50) | Treatment Duration | Citation |
| Condurangogenin A (ConA) | H460 (Lung Cancer) | MTT | 32 µg/mL | 24 hours | [3] |
| Condurangogenin A (ConA) | A549, H522 (Lung Cancer) | MTT | IC50 doses were found to be "too high and toxic" | Not specified | [3] |
| Condurango Glycoside-rich components (CGS) | H460 (Lung Cancer) | Cell Viability | 0.22 µg/µL (220 µg/mL) | 24 hours | [5][6] |
Experimental Protocols
Protocol: Determining IC50 using an MTT Cell Viability Assay
This protocol provides a general framework for determining the concentration of this compound that inhibits 50% of cell viability.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[3]
-
Incubate the plate for 24-48 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Create a series of dilutions of the compound in a complete culture medium. A common approach is to prepare 2X concentrated solutions.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include "untreated" and "vehicle control" wells. .
-
-
Incubation:
-
Incubate the plate for your desired time points (e.g., 24h, 48h).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound.
Proposed Signaling Pathway
Caption: Proposed ROS-mediated apoptotic pathway for Condurango glycosides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
"Condurango glycoside E3" stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Condurango glycoside E3 in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during research.
Stability of this compound in Different Solvents
While specific quantitative stability data for this compound is not extensively documented in publicly available literature, a qualitative summary can be formulated based on the general properties of pregnane glycosides and common laboratory practices.
General Recommendations:
-
For long-term storage, it is advisable to store this compound as a solid at -20°C or -80°C, protected from light and moisture.
-
Prepare stock solutions in a suitable anhydrous solvent and store in aliquots at -80°C to minimize freeze-thaw cycles.
-
Before experimental use, allow aliquots to equilibrate to room temperature before opening to prevent condensation.
Qualitative Stability Summary:
| Solvent | Solubility | Recommended for Stock Solution | Stability Considerations |
| DMSO (Dimethyl Sulfoxide) | Expected to be soluble | Yes | Generally a good solvent for creating high-concentration stock solutions. Store aliquots at -80°C. Some sources suggest that DMSO can coordinate with metal ions, which could be a consideration for certain experimental systems. |
| Ethanol (Anhydrous) | Expected to be soluble | Yes | A common solvent for natural product extraction and is likely suitable for stock solutions. Store at -20°C or -80°C. |
| Methanol (Anhydrous) | Expected to be soluble | Yes | Similar to ethanol, it is used in the extraction of condurango glycosides and should be suitable for stock solutions. Store at -20°C or -80°C. |
| Aqueous Buffers (e.g., PBS) | Limited | No | Direct dissolution in aqueous buffers is not recommended for initial stock preparation due to potential for low solubility and hydrolysis. Prepare working dilutions from a stock solution in an organic solvent just prior to use. Glycosidic bonds can be susceptible to hydrolysis, especially at non-neutral pH. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Q1: My this compound solution appears cloudy or shows precipitation after dilution in my aqueous cell culture medium. What should I do?
A1: This is a common issue when diluting a compound from an organic stock solution into an aqueous medium.
-
Troubleshooting Steps:
-
Lower the Final Concentration: The concentration of this compound in your final assay may be exceeding its solubility limit in the aqueous medium. Try a lower final concentration.
-
Optimize Dilution Method: Instead of adding the stock solution directly to the full volume of medium, try a serial dilution method. Pre-mix the stock solution with a small volume of medium and then add this mixture to the rest of the medium while vortexing gently.
-
Increase Solvent Concentration in Final Medium: If your experimental design allows, you can slightly increase the final concentration of the organic solvent (e.g., DMSO, ethanol) in your culture medium. However, be mindful of solvent toxicity to your cells. It is crucial to include a vehicle control with the same final solvent concentration in your experiment. Most cell lines can tolerate up to 0.5% DMSO, but this should be empirically determined.
-
Sonication: Brief sonication of the diluted solution might help to dissolve precipitated compound, but this should be done cautiously as it can generate heat.
-
Q2: I am observing high variability in my experimental results between replicates. What could be the cause?
A2: High variability can stem from several factors related to compound handling and experimental setup.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: Before making dilutions, ensure that your stock solution is completely dissolved. Gently vortex the stock solution vial before taking an aliquot.
-
Consistent Pipetting: Use calibrated pipettes and ensure consistent pipetting technique, especially when handling small volumes of the stock solution.
-
Homogenous Mixing: After adding the compound to your experimental wells, ensure proper mixing. Gently swirl the plate to distribute the compound evenly.
-
Edge Effects: In multi-well plates, wells on the perimeter can be prone to evaporation, leading to changes in compound concentration. It is good practice to not use the outer wells for critical experiments or to fill them with sterile PBS or medium to maintain humidity.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. Ensure your cells are evenly suspended before and during plating.
-
Q3: I am not observing the expected biological effect of this compound in my cell-based assay.
A3: This could be due to issues with the compound's activity, the experimental design, or the biological system itself.
-
Troubleshooting Steps:
-
Compound Integrity: Repeated freeze-thaw cycles of the stock solution can degrade the compound. Use fresh aliquots for your experiments. To check for degradation, you could consider analytical methods like HPLC if available.
-
Cell Line Sensitivity: The cell line you are using may not be sensitive to this compound. It is advisable to test a range of concentrations to determine the effective dose.
-
Incubation Time: The biological effect may be time-dependent. Consider performing a time-course experiment to identify the optimal incubation period.
-
Mechanism of Action: Based on existing research on related condurango glycosides, the mechanism of action involves the induction of apoptosis via ROS generation and DNA damage.[1][2] Ensure your assay is designed to detect this type of cellular response.
-
Positive Control: Include a positive control compound known to induce a similar effect in your cell line to validate your assay system.
-
Experimental Protocols
1. Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 1307.47 g/mol )[3]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, weigh out 1.307 mg of this compound and dissolve it in 100 µL of anhydrous DMSO.
-
Vortex the solution gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
2. Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
-
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept constant across all experimental conditions, including the vehicle control, and should ideally not exceed 0.5%.
-
Visualizations
Signaling Pathway of Condurango Glycosides-Induced Apoptosis
Studies on condurango glycosides, such as Condurango-glycoside-A, have elucidated a signaling pathway initiated by the generation of Reactive Oxygen Species (ROS).[2] This leads to DNA damage, which in turn activates the p53 tumor suppressor protein. Activated p53 can then trigger cell cycle arrest and apoptosis.[1][2]
Caption: Proposed signaling pathway for Condurango glycoside-induced apoptosis.
Experimental Workflow for Assessing Compound Stability
A general workflow for assessing the stability of a compound in a specific solvent over time.
Caption: General experimental workflow for stability assessment.
References
- 1. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Condurango Glycoside E3 Experiments
Disclaimer: Scientific literature specifically detailing "Condurango glycoside E3" is limited. This guide is based on extensive research into closely related and well-studied condurango glycosides, such as Condurango glycoside-A (CGA) and Condurango glycoside-rich components (CGS). The experimental behavior of "this compound" is presumed to be similar.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Condurango glycosides in cancer cell lines?
A1: The primary mechanism of action for Condurango glycosides is the induction of apoptosis (programmed cell death) in cancer cells. This is predominantly mediated through the generation of Reactive Oxygen Species (ROS)[1][2]. The increased intracellular ROS levels trigger a signaling cascade involving the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis[1][2].
Q2: I am not observing significant cytotoxicity with this compound. What could be the issue?
A2: Several factors could contribute to a lack of cytotoxic effect:
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to Condurango glycosides. For instance, H460 lung cancer cells have shown greater sensitivity to condurangogenin A than A549 and H522 cells[3]. It is crucial to determine the sensitivity of your specific cell line.
-
IC50 Determination: A proper dose-response experiment is necessary to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and experimental conditions. The IC50 can vary significantly.
-
Compound Stability: Ensure the proper storage and handling of your this compound stock solution to prevent degradation. Prepare fresh dilutions for each experiment.
-
Treatment Duration: The cytotoxic effects of Condurango glycosides are time-dependent. Consider extending the treatment duration (e.g., 24, 48, or 72 hours) to observe a significant effect.
Q3: My cell viability assay results are inconsistent. How can I improve reproducibility?
A3: To improve the reproducibility of your cell viability assays (e.g., MTT, XTT):
-
Consistent Seeding Density: Ensure a uniform number of cells are seeded in each well.
-
Homogeneous Compound Distribution: Mix the compound thoroughly in the media before and after adding it to the wells.
-
Control for Solvent Effects: If dissolving this compound in a solvent like DMSO or ethanol, ensure the final concentration of the solvent is consistent across all wells (including controls) and is non-toxic to the cells.
-
Appropriate Incubation Times: Use consistent incubation times for both the compound treatment and the assay reagent.
Troubleshooting Guides
Low ROS (Reactive Oxygen Species) Detection
| Potential Cause | Troubleshooting Step |
| Inappropriate Assay Timing | ROS production can be an early event. Perform a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to identify the peak ROS generation time. |
| Low Compound Concentration | Increase the concentration of this compound. Use a positive control (e.g., H2O2) to ensure the assay is working. |
| Insensitive Detection Method | Use a sensitive fluorescent probe like DCFH-DA. Ensure the probe is fresh and properly stored. Analyze results using a sensitive method like flow cytometry. |
| Cell Type | Some cell lines may have robust antioxidant systems. Consider using an inhibitor of antioxidant enzymes as a co-treatment to enhance ROS detection. |
Inconsistent Apoptosis Assay Results
| Potential Cause | Troubleshooting Step |
| Incorrect Staining Procedure | For Annexin V/PI staining, ensure cells are handled gently to avoid membrane damage, which can lead to false positives. Use appropriate compensation controls for flow cytometry. |
| Late-Stage Apoptosis/Necrosis | If a high percentage of cells are PI-positive, you may be observing late-stage apoptosis or necrosis. Analyze at earlier time points. |
| Insufficient Compound Efficacy | Verify the cytotoxic effect with a cell viability assay. Ensure the concentration and duration of treatment are sufficient to induce apoptosis. |
| Caspase Activation Timing | The activation of specific caspases (e.g., caspase-3) occurs at different times. Perform a time-course analysis of caspase activity. |
Quantitative Data Summary
The following tables summarize quantitative data reported for Condurango glycosides in various cancer cell lines.
Table 1: IC50 Values of Condurangogenin A (ConA) in Non-Small-Cell Lung Cancer (NSCLC) Cell Lines after 24 hours [3]
| Cell Line | IC50 (µg/mL) |
| H460 | 32 |
| A549 | 38 |
| H522 | 39 |
Table 2: Effect of Condurango Glycoside-Rich Components (CGS) on NSCLC Cells [4]
| Parameter | Value |
| IC50 Dose (24h) | 0.22 µg/µL |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound for 24, 48, and 72 hours. Include untreated and solvent-only controls.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Reactive Oxygen Species (ROS) Detection using DCFH-DA
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time points.
-
DCFH-DA Staining: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope.
-
Flow Cytometry: Scrape the cells, resuspend in PBS, and analyze using a flow cytometer with excitation at 488 nm and emission at 525 nm.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells and treat with this compound for various time points (e.g., 6, 12, 18, 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and incubate with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).
Visualizations
Signaling Pathway of Condurango Glycosides
Caption: ROS-dependent apoptotic signaling pathway induced by Condurango glycosides.
Experimental Workflow for Assessing Cytotoxicity
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Condurango Glycoside E3 Extraction
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the yield of Condurango glycoside E3 extraction from Marsdenia condurango bark.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a pregnane glycoside that can be isolated from the dried bark of Marsdenia condurango.[1][2] Its chemical formula is C₆₆H₉₈O₂₆.
Q2: Which solvent system is most effective for extracting this compound?
For the extraction of glycosides, polar solvents are generally preferred. Aqueous ethanol or methanol solutions (typically 70-80%) are effective for extracting glycosides from plant material.[3] The choice of solvent is critical and should be optimized for this compound.
Q3: What are the critical parameters to control during the extraction process to maximize yield?
Several factors can significantly impact the extraction yield of glycosides:
-
Particle Size: Grinding the dried plant material to a fine powder (e.g., 40-60 mesh) increases the surface area available for solvent penetration and improves extraction efficiency.[3][4]
-
Solvent-to-Solid Ratio: A sufficient volume of solvent is necessary to ensure complete extraction and avoid saturation. A common starting point is a 1:20 solid-to-solvent ratio (w/v).[3]
-
Extraction Time and Temperature: Optimizing both time and temperature is crucial. For techniques like sonication, a temperature of around 50°C for 40 minutes can be a good starting point, while reflux extraction might be effective at around 45 minutes.[3] However, prolonged exposure to high temperatures can lead to glycoside degradation.[3]
Q4: How can I purify the extracted this compound?
Following initial extraction, purification is typically achieved through chromatographic techniques. Column chromatography is a common method for separating glycosides from other compounds in the crude extract.[5] High-Performance Liquid Chromatography (HPLC) can be used for further purification and isolation of high-purity this compound.[4][6]
Q5: What analytical methods are suitable for quantifying the yield of this compound?
High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the quantification of glycosides.[7][8][9] A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of acetonitrile and water, sometimes with the addition of an acid like o-phosphoric acid to improve peak shape.[10] Detection is typically performed using a UV or diode array detector.[7][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Inappropriate Solvent: The solvent may not be polar enough to efficiently extract the glycoside. 2. Insufficient Extraction Time or Temperature: The conditions may not be optimal for complete extraction.[3] 3. Degradation of Glycoside: High temperatures or enzymatic activity during extraction can break down the glycoside.[3] 4. Improper Solid-to-Solvent Ratio: Insufficient solvent can lead to incomplete extraction due to saturation.[3] | 1. Use a more polar solvent system, such as 70-80% ethanol or methanol in water.[3] 2. Systematically optimize the extraction time and temperature for your specific setup. 3. For temperature-sensitive glycosides, consider non-heat-based methods like sonication or maceration at room temperature. Ensure plant material is properly dried to deactivate enzymes. 4. Increase the solvent volume. A good starting point is a 1:20 solid-to-solvent ratio.[3] |
| Co-extraction of Impurities | The chosen solvent may be extracting a wide range of compounds with similar polarities to this compound. | 1. Perform a preliminary extraction with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds before the main glycoside extraction. 2. Employ further purification steps such as column chromatography or preparative HPLC.[4][5] |
| Inconsistent Results | 1. Variability in Plant Material: The concentration of glycosides can vary depending on the age, harvest time, and storage conditions of the plant material. 2. Inconsistent Grinding: Variations in particle size can affect extraction efficiency. | 1. Standardize the source and pre-processing of the Marsdenia condurango bark. 2. Ensure a consistent and uniform particle size by using a sieve after grinding. |
| Poor Peak Shape in HPLC Analysis | 1. Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for this compound. 2. Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. | 1. Adjust the mobile phase composition. Adding a small amount of acid (e.g., 0.5% o-phosphoric acid) can often improve peak symmetry.[10] 2. Dilute the sample before injection. |
Experimental Protocols
Protocol 1: General Extraction of Condurango Glycosides
This protocol provides a general guideline and should be optimized for the specific extraction of this compound.
-
Sample Preparation:
-
Extraction (Ultrasound-Assisted Extraction - UAE):
-
Post-Extraction:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.[3]
-
Wash the residue with a small amount of 70% ethanol to ensure complete recovery of the extract.
-
Combine the filtrate and the washing.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Protocol 2: Quantification of this compound by HPLC
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.5% o-phosphoric acid in water (e.g., 15:85 v/v).[10] The ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV detector at a wavelength determined by the UV spectrum of a pure standard of this compound.
-
Injection Volume: 10 µL.[10]
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of a known concentration of pure this compound standard in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve a known weight of the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Workflow for the extraction and analysis of this compound.
Caption: Troubleshooting logic for addressing low extraction yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. media.neliti.com [media.neliti.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0054570A1 - Novel condurango glycosides, process for their preparation, antineoplastic agent, and composition containing same - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining HPLC Protocols for Condurango Glycoside E3 Purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) protocols for the purity analysis of Condurango glycoside E3.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the analysis of this compound?
A1: A common starting point for the analysis of pregnane glycosides like this compound is reversed-phase HPLC. A typical setup would involve a C18 column with a gradient elution using a mobile phase of water and acetonitrile, often with a small amount of acid like formic acid to improve peak shape.
Q2: How can I prepare a crude plant extract of Marsdenia cundurango for HPLC analysis?
A2: A general procedure involves extracting the dried and powdered plant material (e.g., bark) with a solvent such as methanol or 50% aqueous methanol. Sonication can be used to improve extraction efficiency. The resulting extract should then be filtered, typically through a 0.45 µm filter, before injection into the HPLC system to prevent clogging. For cleaner samples, a solid-phase extraction (SPE) step with a C18 cartridge can be employed to remove interfering substances.
Q3: What is the expected UV absorbance wavelength for detecting this compound?
A3: For pregnane glycosides that lack a strong chromophore, detection is often performed at low UV wavelengths, typically around 220 nm.
Q4: I am not getting good separation between this compound and other related glycosides. What can I do?
A4: To improve the resolution between closely related glycosides, you can try several approaches:
-
Optimize the gradient: A shallower gradient (slower increase in the organic solvent percentage) can enhance separation.
-
Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust the mobile phase pH: Adding a small amount of formic acid or acetic acid can improve peak shape and potentially resolution.
-
Try a different column: A column with a different stationary phase (e.g., C8, phenyl-hexyl) or a different particle size may provide better separation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No Peaks or Very Small Peaks | 1. Injection issue (e.g., blocked syringe, incorrect injection volume).2. Detector issue (e.g., lamp off, incorrect wavelength).3. Sample concentration too low. | 1. Ensure the injector is working correctly and the sample loop is filled.2. Check the detector settings and ensure the lamp is on.3. Concentrate the sample or inject a larger volume. |
| Peak Tailing | 1. Secondary interactions with the column (e.g., silanol interactions).2. Column overload.3. Column degradation. | 1. Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase.2. Dilute the sample.3. Replace the column. |
| Peak Fronting | 1. Sample solvent is stronger than the mobile phase.2. Column overload. | 1. Dissolve the sample in the initial mobile phase if possible.2. Dilute the sample. |
| Split Peaks | 1. Column void or channeling.2. Partially blocked frit.3. Sample solvent incompatibility. | 1. Replace the column.2. Back-flush the column or replace the frit.3. Ensure the sample solvent is miscible with the mobile phase. |
| Shifting Retention Times | 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Column equilibration issues. | 1. Prepare fresh mobile phase and ensure proper mixing.2. Use a column oven to maintain a constant temperature.3. Ensure the column is fully equilibrated with the initial mobile phase before each injection. |
| High Backpressure | 1. Blockage in the system (e.g., guard column, column frit, tubing).2. Particulate matter from the sample. | 1. Systematically check components by removing them from the flow path to identify the source of the blockage.2. Filter all samples and mobile phases before use. |
| Baseline Noise or Drift | 1. Air bubbles in the system.2. Contaminated mobile phase.3. Detector lamp aging. | 1. Degas the mobile phase.2. Prepare fresh mobile phase with high-purity solvents.3. Replace the detector lamp. |
Experimental Protocols
Model HPLC Protocol for this compound Purity Analysis
This protocol is a representative method based on common practices for the analysis of pregnane glycosides.
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 40% B
-
5-25 min: 40% to 60% B
-
25-30 min: 60% to 80% B
-
30-35 min: 80% B (hold)
-
35-40 min: 80% to 40% B (return to initial conditions)
-
40-45 min: 40% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation Protocol
-
Extraction:
-
Weigh 1 gram of dried, powdered Marsdenia cundurango bark.
-
Add 10 mL of 50% aqueous methanol.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
-
Filtration:
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Quantitative Data Summary
The following table presents hypothetical quantitative data based on the model HPLC protocol for a sample containing this compound and a related impurity.
| Parameter | This compound | Related Impurity A |
| Retention Time (min) | 18.5 | 16.2 |
| Tailing Factor | 1.1 | 1.3 |
| Theoretical Plates | > 5000 | > 4000 |
| Resolution | - | > 2.0 (between the two peaks) |
Visualizations
Caption: HPLC Troubleshooting Workflow.
Caption: HPLC Protocol Refinement Workflow.
Technical Support Center: Enhancing the Bioavailability of Condurango Glycoside E3 for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the in vivo bioavailability of Condurango glycoside E3. Given the limited specific pharmacokinetic data for this compound, this guide leverages data and methodologies from analogous steroidal glycosides to provide practical guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
A1: this compound is a pregnane glycoside derived from the bark of Marsdenia cundurango.[1][2][3][4][5] Research has highlighted the anti-cancer potential of Condurango glycoside-rich components, which have been shown to induce DNA damage, apoptosis, and cell cycle arrest in various cancer cell lines in vitro and in animal models.[1][2][3][4][5] These findings suggest potential applications in oncology.
Q2: What are the likely challenges in achieving adequate oral bioavailability for this compound?
A2: Like many steroidal glycosides, this compound is expected to face several challenges that limit its oral bioavailability:
-
Poor Aqueous Solubility: Its complex, lipophilic structure likely results in low solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.
-
Low Membrane Permeability: Despite its lipophilicity, the large molecular size and specific structural features of the glycoside may hinder its passive diffusion across the intestinal epithelium.
-
Efflux Transporter Activity: It may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen, reducing its net absorption.
-
First-Pass Metabolism: The compound may be subject to extensive metabolism in the gut wall and/or liver before reaching systemic circulation.
Q3: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the bioavailability challenges of poorly soluble compounds like this compound. The most common approaches include:
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This enhances the solubility and absorption of the drug.
-
-
Nanoparticle-Based Formulations:
-
Polymeric Nanoparticles: Encapsulating the drug within biodegradable polymer nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal barrier.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, improving their stability and bioavailability.
-
-
Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can prevent its crystallization and enhance its dissolution rate.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations between individual animals in our in vivo study.
-
Potential Cause: Erratic absorption due to poor and inconsistent dissolution of this compound in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure all animals have the same fasting and feeding schedule, as the presence of food can significantly impact the absorption of lipophilic compounds.
-
Optimize Formulation: The high variability is a strong indicator that the current formulation is not robust. Consider developing a bioavailability-enhancing formulation such as a SEDDS or polymeric nanoparticles to ensure more consistent dissolution and absorption.
-
Increase Animal Numbers: A larger sample size per group can help to statistically account for high inter-individual variability.
-
Issue 2: The compound shows good in vitro permeability in Caco-2 assays, but in vivo oral bioavailability is very low.
-
Potential Cause: This discrepancy often points towards two possibilities: extensive first-pass metabolism or significant efflux by transporters like P-gp in the intestine.
-
Troubleshooting Steps:
-
Investigate Efflux Transporter Involvement: Conduct Caco-2 permeability assays in the presence and absence of known P-gp inhibitors (e.g., verapamil, cyclosporine A). A significant increase in the apical-to-basolateral transport of this compound in the presence of an inhibitor would confirm it as a P-gp substrate.
-
Assess First-Pass Metabolism: Perform a pilot pharmacokinetic study with both oral and intravenous (IV) administration. A low oral bioavailability despite good absorption (indicated by rapid disappearance from the GI tract) would suggest a high first-pass effect.
-
Co-administration with Inhibitors: Consider co-administering this compound with a P-gp inhibitor or a compound that inhibits relevant metabolic enzymes (e.g., piperine) in your animal model to see if bioavailability improves.
-
Issue 3: Our formulation appears to precipitate upon dilution in simulated gastric or intestinal fluids.
-
Potential Cause: The formulation is unable to maintain the drug in a solubilized state when it moves from the formulation environment to the aqueous environment of the GI tract.
-
Troubleshooting Steps:
-
In Vitro Dispersion Test: Perform a dispersion test by adding your formulation to simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). Observe for any signs of precipitation.
-
Formulation Re-design:
-
For lipid-based formulations, you may need to adjust the oil-surfactant-cosurfactant ratios to create a more stable emulsion.
-
For solid dispersions, consider using a different polymer or adding a precipitation inhibitor to your formulation.
-
-
Particle Size Analysis: If you are using a nanoparticle-based formulation, ensure that the particle size is optimal and that the particles are stable in simulated GI fluids without aggregation.
-
Data Presentation
Table 1: Example Pharmacokinetic Data of a Steroidal Glycoside (Analogous Compound) with Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 12 | 2.0 | 250 ± 60 | 100 (Reference) |
| SEDDS | 350 ± 45 | 1.0 | 1750 ± 210 | 700 |
| Polymeric Nanoparticles | 280 ± 38 | 1.5 | 1540 ± 180 | 616 |
| Liposomes | 220 ± 30 | 1.5 | 1320 ± 150 | 528 |
Data presented are hypothetical and for illustrative purposes only. Actual values for this compound will need to be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Labrafil® M 1944 CS, Capryol™ 90), surfactants (e.g., Kolliphor® RH 40, Tween® 80), and co-surfactants (e.g., Transcutol® HP, PEG 400).
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Select the oil, surfactant, and co-surfactant in which the drug has the highest solubility.
-
Prepare various mixtures of these components at different ratios.
-
Titrate each mixture with water and observe for the formation of a clear, single-phase microemulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of the Drug-Loaded SEDDS:
-
Select a formulation from the self-emulsifying region.
-
Dissolve the required amount of this compound in the oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the oil phase and mix until a clear, homogenous solution is formed.
-
-
Characterization:
-
Droplet Size and Zeta Potential: Dilute the SEDDS with water and measure the droplet size and zeta potential using a dynamic light scattering (DLS) instrument.
-
Self-Emulsification Time: Add the SEDDS to water in a beaker with gentle stirring and measure the time it takes to form a clear emulsion.
-
Protocol 2: Preparation of Polymeric Nanoparticles by Nanoprecipitation
-
Materials:
-
Polymer: Poly(lactic-co-glycolic acid) (PLGA)
-
Organic Solvent: Acetone
-
Aqueous Phase: Purified water containing a stabilizer (e.g., Pluronic® F68)
-
-
Preparation:
-
Dissolve a specific amount of PLGA and this compound in acetone.
-
Inject the organic phase into the aqueous phase under constant magnetic stirring.
-
Continue stirring for several hours at room temperature to allow for the evaporation of the organic solvent and the formation of nanoparticles.
-
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles several times with purified water to remove any un-encapsulated drug and excess stabilizer.
-
Lyophilize the final nanoparticle suspension to obtain a dry powder.
-
-
Characterization:
-
Particle Size and Morphology: Determine the size and shape of the nanoparticles using DLS and transmission electron microscopy (TEM).
-
Encapsulation Efficiency and Drug Loading: Quantify the amount of drug encapsulated in the nanoparticles using a validated analytical method (e.g., HPLC) after dissolving a known amount of nanoparticles in a suitable solvent.
-
Mandatory Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Mechanisms of action for different bioavailability enhancement strategies.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
References
- 1. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
"Condurango glycoside E3" experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility challenges encountered when working with Condurango glycoside E3 and other related natural products.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound? | This compound is a pregnane glycoside isolated from the bark of Marsdenia cundurango[1][2]. It belongs to a class of compounds known as condurango glycosides, which have been investigated for their potential anticancer properties[3]. |
| Why am I seeing high variability in my results? | Variability in experiments with natural products like this compound can stem from several factors. These include inconsistencies in the purity and composition of the compound, degradation during storage, variations in experimental conditions, and the inherent biological variability of the test system[4][5][6]. |
| How can I ensure the quality of my this compound sample? | It is crucial to obtain the compound from a reputable supplier who provides a certificate of analysis (CoA) detailing its purity and identity. Independent verification using techniques like HPLC or mass spectrometry is also recommended. |
| What are the optimal storage conditions for this compound? | While specific stability data for this compound is limited, it is generally recommended to store glycoside compounds in a cool, dry, and dark place. For long-term storage, keeping it at -20°C or -80°C is advisable. MedChemExpress suggests room temperature storage in the continental US, but this may vary elsewhere[1]. Always refer to the supplier's instructions. |
| What is the known mechanism of action for condurango glycosides? | Studies on condurango glycoside-rich components (CGS) and condurango-glycoside-A (CGA) suggest they can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), DNA damage, and modulation of cell cycle and apoptotic signaling pathways, including the p53 and caspase-3 dependent pathways[7][3][8]. |
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability/Cytotoxicity Results
| Symptom | Possible Cause | Suggested Solution |
| High variability in IC50 values between experiments. | Compound Instability: this compound may be degrading in the cell culture medium. | Prepare fresh stock solutions for each experiment. Minimize the time the compound is in solution before being added to the cells. |
| Inconsistent Cell Health: Variations in cell passage number, confluency, or overall health can affect their response. | Use cells within a consistent and low passage number range. Seed cells at a uniform density and ensure they are in the logarithmic growth phase at the time of treatment. | |
| Pipetting Errors: Inaccurate dispensing of the compound or cells. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| No significant cytotoxicity observed at expected concentrations. | Low Purity of Compound: The actual concentration of the active glycoside may be lower than stated. | Verify the purity of your this compound sample using analytical methods like HPLC. |
| Cell Line Resistance: The chosen cell line may be resistant to the effects of this compound. | Test a panel of different cell lines. Include a positive control known to induce cytotoxicity in your chosen cell line. |
Issue 2: Difficulty Reproducing Apoptosis Assay Results
| Symptom | Possible Cause | Suggested Solution |
| Inconsistent Annexin V/PI staining results. | Timing of Analysis: Apoptosis is a dynamic process, and the timing of the assay is critical. | Perform a time-course experiment to determine the optimal time point for detecting apoptosis after treatment with this compound. |
| Cell Handling: Harsh cell handling can induce mechanical stress and lead to false-positive results. | Handle cells gently during harvesting and staining. Use a cell scraper instead of trypsin if cells are strongly adherent. | |
| No activation of Caspase-3 observed. | Incorrect Assay Timing: Caspase-3 activation may be an early or late event in the apoptotic cascade induced by this specific compound. | Conduct a time-course experiment to measure caspase-3 activity at different time points post-treatment. |
| Cell Line Specific Pathway: The cell line may utilize a caspase-independent apoptosis pathway. | Investigate other markers of apoptosis, such as the release of AIF (Apoptosis-Inducing Factor) from the mitochondria. |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the predetermined optimal time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualizations
Caption: General experimental workflow for studying this compound.
Caption: Postulated apoptotic signaling pathway for condurango glycosides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C66H98O26 | CID 168679878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Historical variation of structural novelty in a natural product library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural products chemistry: The emerging trends and prospective goals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating off-target effects of "Condurango glycoside E3" in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Condurango glycoside E3 in experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A: Off-target effects occur when a compound, such as this compound, interacts with unintended biological molecules in addition to its primary therapeutic target. These unintended interactions can lead to misleading experimental results, cellular toxicity, and potential adverse effects in clinical applications. For glycosides like this compound, which are known to have broad biological activity, understanding and mitigating off-target effects is crucial for accurate data interpretation and safe drug development.
Q2: My cells are showing higher toxicity than expected. How do I determine if this is an on-target or off-target effect of this compound?
A: Differentiating between on-target and off-target toxicity is a critical step. A multi-faceted approach is recommended:
-
Dose-Response Analysis: Conduct a dose-response curve and compare the concentration of this compound that induces toxicity with the concentration that engages the intended target. A significant discrepancy may suggest an off-target effect.
-
Rescue Experiments: If the intended target is known, try to rescue the toxic phenotype by overexpressing the target protein. If the toxicity is not alleviated, it is likely due to off-target interactions.
-
Counter-Screening: Test the compound in a cell line that does not express the intended target. If toxicity persists, it strongly indicates off-target effects.
Q3: I am observing a cellular phenotype that doesn't align with the known mechanism of action of Condurango glycosides. What could be the cause?
A: This discrepancy often points towards off-target effects. To investigate this, consider the following:
-
Use a Structurally Unrelated Inhibitor: If available, use an inhibitor with a different chemical structure that targets the same primary protein as this compound. If this second compound does not produce the same phenotype, the original observation is likely due to an off-target effect of this compound.
-
Phenotypic Screening: Compare your observed phenotype with known effects of inhibiting the intended target. Any deviations could indicate off-target activity.
Q4: What are the primary methods to identify the specific off-target proteins of this compound?
A: Several advanced techniques can be employed to identify off-target interactions:
-
Affinity Chromatography: This method uses an immobilized form of this compound to "pull down" interacting proteins from a cell lysate, which can then be identified by mass spectrometry.
-
Proteomic Profiling: Techniques like the Cellular Thermal Shift Assay (CETSA) and Proteome Integral Solubility Alteration (PISA) can identify protein targets by detecting changes in protein stability or solubility upon binding to the compound.
-
Transcriptomic Analysis: RNA sequencing (RNA-seq) can reveal changes in gene expression profiles in response to this compound treatment, providing clues about affected pathways and potential off-targets.
Troubleshooting Guides
Issue 1: Inconsistent Phenotypic Results Across Different Cell Lines
-
Possible Cause: Cell-type specific off-target effects or variations in the expression of the on-target protein.
-
Troubleshooting Steps:
-
Quantify Target Expression: Use techniques like Western blotting or qPCR to quantify the expression level of the intended target protein in each cell line.
-
Perform Off-Target Profiling: Conduct off-target identification assays (e.g., affinity chromatography followed by mass spectrometry) in the cell line that shows the unexpected phenotype.
-
Analyze Pathway Differences: Compare the baseline signaling pathways and protein expression profiles of the different cell lines to identify potential vulnerabilities to off-target effects.
-
Issue 2: High Background Signal in Reporter Gene Assays
-
Possible Cause: The compound may be directly interfering with the reporter protein (e.g., luciferase) or affecting general transcription and translation machinery.
-
Troubleshooting Steps:
-
Counter-Screen with a Control Vector: Use a reporter vector with a constitutive promoter that is not specific to the pathway of interest. This will show if the compound affects the reporter system itself.
-
Switch Reporter Systems: If direct interference is suspected, switch to a different reporter, such as a fluorescent protein instead of an enzyme-based reporter.
-
Optimize Concentration: Perform a detailed dose-response experiment to find a concentration that is effective on the target pathway without causing non-specific effects on the reporter.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) - On-Target | IC50 (nM) - Off-Target Panel | Selectivity (Fold) |
| Target Kinase A | 25 | ||
| Off-Target Kinase B | 2,500 | 100 | |
| Off-Target Kinase C | 8,000 | 320 | |
| Off-Target Kinase D | >15,000 | >600 |
This table illustrates how to present selectivity data. A higher fold selectivity indicates a more specific compound.
Table 2: Troubleshooting Unexpected Phenotypes
| Observation | Potential Cause | Recommended Action |
| Cell death at expected efficacious concentration | On-target toxicity or off-target effect | Perform rescue experiments; conduct broad off-target screening. |
| Activation of an unexpected signaling pathway | Off-target activation or pathway crosstalk | Profile compound against a panel of related targets; map the activated pathway. |
| Inconsistent results |
Validation & Comparative
In Vivo Anti-Tumor Efficacy: A Comparative Analysis of Condurango Glycoside-Rich Components and Marsdenia tenacissima Extract
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy of Anti-Tumor Agents
The following table summarizes the available quantitative data from in vivo studies of Condurango glycoside-rich components (CGS) and Marsdenia tenacissima extract (MTE). It is important to note that the in vivo efficacy of CGS in terms of tumor volume and weight reduction has been described qualitatively in the available literature, but specific quantitative data was not detailed in the abstracts reviewed.
| Parameter | Condurango Glycoside-Rich Components (CGS) | Marsdenia tenacissima Extract (MTE) |
| Animal Model | Benzo[a]pyrene (BaP)-induced lung cancer in rats | A20 mouse lymphoma model |
| Dosage | Not specified in abstract | 300 µl MTE per day |
| Administration Route | Not specified in abstract | Not specified in abstract |
| Treatment Duration | Post-cancerous treatment | 14 days |
| Tumor Volume Reduction | Data not available in abstract | Significant inhibition compared to control (P<0.05)[1] |
| Tumor Weight Reduction | Data not available in abstract | Control: 3.06±0.78 g vs. MTE: 0.77±0.25 g (P<0.01)[1] |
| Survival | Not specified in abstract | Markedly prolonged compared to control (P<0.05)[1] |
| Primary Mechanism | ROS-mediated caspase-3 dependent apoptosis, DNA damage-induced cell cycle arrest[2] | Anti-angiogenesis, apoptosis induction[1] |
Experimental Protocols
Condurango Glycoside-Rich Components (CGS) - In Vivo Study
Objective: To evaluate the chemotherapeutic potential of CGS in a benzo[a]pyrene (BaP)-induced lung cancer model in rats.
Animal Model: Benzo[a]pyrene (BaP)-intoxicated rats. The induction of lung cancer using BaP is a well-established model that mimics smoking-induced lung carcinogenesis.
Treatment: Post-cancerous treatment with CGS was administered to the rats. Specific details on the dosage, administration route, and duration were not available in the reviewed abstracts.
Evaluation: The anti-tumor effects were evaluated through the analysis of:
-
Reactive Oxygen Species (ROS) accumulation: To determine the level of oxidative stress.
-
DNA-nick formation: To assess DNA damage.
-
Tissue damage-repair activity: To observe the restorative effects of CGS on lung tissue.
Marsdenia tenacissima Extract (MTE) - In Vivo Study
Objective: To investigate the in vivo anti-tumor and anti-angiogenic activity of MTE.
Animal Model: A20 mouse lymphoma model. Human NSCLC H460 and H1975 xenografts in nude mice have also been used in other studies.
Treatment:
-
A20 Lymphoma Model: Administration of 300 µl of MTE per day for 14 days[1].
-
NSCLC Xenograft Model: Doses of 5, 10, and 20 g/kg of MTE were used to demonstrate a dose-dependent reduction in tumor growth.
Evaluation:
-
Tumor Growth: Tumor volume and weight were measured regularly.
-
Survival: The lifespan of the treated mice was monitored.
-
Cellular Proliferation and Apoptosis: Assessed in xenograft tumor tissue through immunoblotting and immunohistochemistry.
-
Angiogenesis: Evaluated by measuring microvessel density and serum levels of vascular endothelial growth factor (VEGF), matrix metalloproteinase (MMP)-2, and MMP-9[1].
-
Signaling Pathways: Expression of proteins in the EGFR, PI3K/Akt/mTOR, and MEK/ERK pathways were measured by western blot analysis.
Visualizing the Pathways and Processes
Experimental Workflow for In Vivo Anti-Tumor Validation
Caption: Comparative experimental workflows for in vivo validation.
Signaling Pathways in Anti-Tumor Action
Caption: Anti-tumor signaling pathways of CGS and MTE.
References
A Comparative Analysis of the Efficacy of Condurango Glycosides in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-cancer efficacy of various condurango glycosides, with a primary focus on the most studied compounds: Condurango glycoside A (CGA) and Condurangogenin A (ConA). While other glycosides, including Condurango glycoside E3, have been identified, there is a notable lack of experimental data on their biological activity. This document summarizes the existing quantitative data, details the experimental protocols used in these studies, and illustrates the key signaling pathways involved in the action of these compounds.
Quantitative Efficacy Comparison
The anti-cancer effects of condurango glycosides have been evaluated in various cancer cell lines. The following table summarizes the key quantitative data from published studies, primarily focusing on CGA and ConA due to the availability of experimental results.
| Glycoside/Extract | Cell Line | Assay | Efficacy Metric | Value | Reference |
| Condurango glycoside-rich components (CGS) | H460 (NSCLC) | MTT | IC50 (24h) | 0.22 µg/µL | [1] |
| Condurangogenin A (ConA) | A549 (NSCLC) | MTT | IC50 (24h) | 38 µg/mL | [2] |
| H522 (NSCLC) | MTT | IC50 (24h) | 39 µg/mL | [2] | |
| H460 (NSCLC) | MTT | IC50 (24h) | 32 µg/mL | [2] | |
| Condurango Extract (Con) | A549 (NSCLC) | MTT | IC50 (48h) | 0.35 µg/µL | [3] |
| H522 (NSCLC) | MTT | IC50 (48h) | 0.25 µg/µL | [3] | |
| Condurango-glycoside-A (CGA) | HeLa (Cervical Cancer) | Flow Cytometry | Apoptosis Rate | Increased | [4] |
| Condurango 30C | H460 (NSCLC) | Western Blot | Bax/Bcl-2 ratio | Increased | [5] |
| H460 (NSCLC) | Western Blot | Cleaved Caspase-3 | Increased | [5] |
Note: NSCLC stands for Non-Small Cell Lung Cancer. Data for this compound and other specific glycosides like B, C, D, E1, and E2 are not available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies of condurango glycosides.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cells (e.g., A549, H522, H460) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 48 hours.[2]
-
Treatment: Treat the cells with various concentrations of the condurango glycoside (e.g., ConA at 30–45 µg/ml) for different time intervals (e.g., 12, 18, 24, 48 hours).[2] Include untreated and vehicle (e.g., 6% alcohol) controls.[2]
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[6]
-
Incubation: Incubate the plate at 37°C for 3-4 hours to allow the formation of formazan crystals.[6]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6] The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Analysis by Western Blot
This technique is used to detect and quantify proteins involved in the apoptotic signaling pathway.
-
Cell Lysis: After treatment with the condurango glycoside, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., Bax, Bcl-2, cleaved Caspase-3, PARP) overnight at 4°C.[5][8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.[5]
Reactive Oxygen Species (ROS) Measurement
This assay quantifies the generation of intracellular ROS, a key event in condurango glycoside-induced apoptosis.
-
Cell Treatment: Treat cells with the condurango glycoside for the desired time.
-
Staining: Incubate the cells with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), at a final concentration of 10 µM for 30 minutes in the dark.[9]
-
Washing: Wash the cells with PBS to remove excess probe.
-
Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope.[4] An increase in fluorescence indicates an increase in intracellular ROS levels.
Signaling Pathways and Visualizations
The primary mechanism of action for the studied condurango glycosides involves the induction of apoptosis through a signaling cascade initiated by an increase in reactive oxygen species (ROS). This leads to DNA damage and the activation of the p53 tumor suppressor protein, which in turn modulates the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and the activation of caspases.
ROS-Mediated Apoptotic Pathway
Caption: ROS-mediated apoptotic pathway induced by condurango glycosides.
Experimental Workflow for Efficacy Evaluation
Caption: Workflow for evaluating the efficacy of condurango glycosides.
References
- 1. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Relative Apoptosis-inducing Potential of Homeopa-thic Condurango 6C and 30C in H460 Lung Cancer Cells In vitro: -Apoptosis-induction by homeopathic Condurango in H460 cells- - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. youtube.com [youtube.com]
A Comparative Analysis of Condurango Glycosides and Cisplatin in Oncology Research
In the landscape of oncological research, the quest for effective and less toxic therapeutic agents is perpetual. This guide provides a comparative analysis of the well-established chemotherapeutic drug, cisplatin, and the emerging natural compound, Condurango glycoside E3. Due to the limited availability of specific data on this compound, this comparison utilizes data from closely related compounds, namely Condurango glycoside-rich components (CGS) and Condurangogenin A (ConA), to provide a preliminary assessment for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
Cisplatin, a platinum-based compound, exerts its cytotoxic effects primarily through direct interaction with DNA. Upon entering the cell, it forms covalent adducts with purine bases, leading to intra- and inter-strand cross-links. This distortion of the DNA helix obstructs DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1]
On the other hand, Condurango glycosides appear to induce cancer cell death through a multi-faceted approach centered on the generation of reactive oxygen species (ROS).[2][3][4] Increased intracellular ROS levels lead to DNA damage and depolarization of the mitochondrial membrane potential. This cascade of events culminates in the activation of caspase-3, a key executioner of apoptosis, and cell cycle arrest, primarily at the G0/G1 or subG0/G1 phase.[1][2][3]
Signaling Pathway Diagrams
Figure 1: Simplified signaling pathway of Cisplatin.
Figure 2: Proposed signaling pathway of Condurango Glycosides.
Quantitative Performance: A Comparative Look at Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the available IC50 values for Condurango-related compounds and cisplatin in the non-small cell lung cancer (NSCLC) cell line H460. It is important to note the variability in reported IC50 values for cisplatin, which can be influenced by experimental conditions.
| Compound | Cell Line | IC50 Value | Treatment Duration | Reference |
| Condurangogenin A (ConA) | H460 | 32 µg/mL | 24 hours | [1] |
| Condurango glycoside-rich components (CGS) | NSCLC cells | 0.22 µg/µL | 24 hours | [2][3] |
| Cisplatin | H460 | 0.33 µmol/L | 48 hours | [5] |
| Cisplatin | H460 | 4.83 µM | Not Specified | [6] |
| Cisplatin | H460 | 5.0 µM | Not Specified | [7] |
| Cisplatin | H460 | 5.72 µM | Not Specified | [7] |
| Cisplatin | H460 | 8.6 µM | 48 hours | [8] |
Note: Direct comparison of these values is challenging due to differences in the specific compounds tested (ConA and CGS vs. cisplatin), units of measurement, and experimental durations. However, the data suggests that both Condurango-derived compounds and cisplatin exhibit cytotoxic effects against NSCLC cells.
Experimental Protocols: A Guide for Researchers
Detailed and reproducible experimental protocols are the bedrock of scientific research. Below are outlines of common methodologies used to assess the efficacy of anticancer compounds.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.
Workflow Diagram
References
- 1. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]
- 5. oaepublish.com [oaepublish.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Generation and Characterisation of Cisplatin-Resistant Non-Small Cell Lung Cancer Cell Lines Displaying a Stem-Like Signature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-Cancer Efficacy of Condurango Glycosides and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-cancer properties of Condurango glycosides and the well-established chemotherapeutic agent, paclitaxel. Due to the limited research specifically on "Condurango glycoside E3," this comparison focuses on the broader class of Condurango glycosides (CGS), including Condurango glycoside A (CGA) and its aglycone, condurangogenin A (ConA), for which experimental data is available.
The information presented herein is collated from various preclinical studies. It is crucial to note that no direct comparative studies between Condurango glycosides and paclitaxel have been identified in the public domain. Therefore, the data is presented to offer a parallel view of their respective efficacies and mechanisms of action, highlighting the need for future head-to-head research.
I. In Vitro Cytotoxicity: A Comparative Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for Condurango glycosides and paclitaxel across various cancer cell lines.
Table 1: IC50 Values of Condurango Glycoside Components
| Compound/Extract | Cell Line | IC50 Value | Exposure Time | Reference |
| Condurango glycoside-rich components (CGS) | H460 (NSCLC) | 0.22 µg/mL | 24 hours | [1] |
| Condurangogenin A (ConA) | H460 (NSCLC) | 32 µg/mL | 24 hours | [2][3] |
| Condurangogenin A (ConA) | A549 (NSCLC) | 38 µg/mL | 24 hours | [2] |
| Condurangogenin A (ConA) | H522 (NSCLC) | 39 µg/mL | 24 hours | [2] |
NSCLC: Non-Small Cell Lung Cancer
Table 2: IC50 Values of Paclitaxel
| Cell Line | IC50 Value (nM) | Exposure Time | Reference |
| Various (8 human tumor cell lines) | 2.5 - 7.5 nM | 24 hours | [4] |
| MCF-7 (Breast Cancer) | 3.5 µM | Not Specified | [5] |
| MDA-MB-231 (Breast Cancer) | 0.3 µM | Not Specified | [5] |
| SKBR3 (Breast Cancer) | 4 µM | Not Specified | [5] |
| BT-474 (Breast Cancer) | 19 nM | Not Specified | [5] |
| RM-1 (Prostate Cancer) | 17.5 nM | 72 hours | [6] |
Note: Direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions, such as cell density and assay methodology.
II. Mechanisms of Action and Signaling Pathways
Condurango glycosides and paclitaxel induce cancer cell death through distinct molecular pathways.
Condurango Glycosides: Inducing Apoptosis through Oxidative Stress and DNA Damage
The anti-cancer activity of Condurango glycosides is primarily attributed to the induction of apoptosis mediated by reactive oxygen species (ROS) generation. This leads to DNA damage and the activation of the p53 tumor suppressor pathway.[7][8] The proposed signaling cascade involves mitochondrial dysfunction and the activation of caspase-3, a key executioner of apoptosis.[1][9]
References
- 1. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Low-dose paclitaxel enhances the anti-tumor efficacy of GM-CSF surface-modified whole-tumor-cell vaccine in mouse model of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Reproducibility of Condurango Glycoside Research: A Comparative Analysis
A critical evaluation of the in-vitro anti-cancer effects of Condurango glycosides, with a focus on Condurango glycoside A (CGA), in comparison to other natural compounds, Betulinic Acid and Curcumin. This guide assesses the reproducibility of published findings and provides detailed experimental protocols for researchers.
Introduction
Condurango, derived from the bark of the Marsdenia condurango vine, has a history in traditional medicine for treating various ailments, including cancer. Modern research has focused on its active components, primarily a group of pregnane glycosides known as condurango glycosides. While several of these glycosides have been isolated, including Condurango glycoside E3, the bulk of scientific literature centers on Condurango glycoside A (CGA) and crude Condurango glycoside-rich components (CGS). This guide aims to provide a comparative analysis of the reported anti-cancer effects of these Condurango-derived substances alongside two other well-studied natural compounds, Betulinic Acid and Curcumin, which share similar mechanisms of action. Due to the limited availability of specific data on this compound, this guide will focus on the more extensively researched Condurango glycoside A and related extracts as a proxy for evaluating the potential reproducibility of findings for this class of compounds.
Comparative Efficacy of Natural Compounds in Cancer Cell Lines
The following table summarizes the key quantitative data from various studies on the cytotoxic and pro-apoptotic effects of Condurango glycosides, Betulinic Acid, and Curcumin on different cancer cell lines. This data provides a basis for comparing their potency and potential for reproducible outcomes in similar experimental settings.
| Compound | Cell Line | Assay | Key Findings | Reference(s) |
| Condurango Glycoside-Rich Components (CGS) | H460 (Non-small cell lung cancer) | MTT Assay | IC50: 0.22 µg/µL (24h) | [1] |
| Condurangogenin A (ConA) | H460 (Non-small cell lung cancer) | MTT Assay | IC50: 32 µg/mL (24h) | [1] |
| Marsdenia cundurango Ethanolic Extract | HeLa (Cervical cancer) | MTT Assay | IC50: 459 µg/mL | [2] |
| Condurango glycoside A (CGA) | HeLa (Cervical cancer) | Flow Cytometry | Increased ROS generation (~4-fold) | [3] |
| Cell Cycle Analysis | Arrest at G0/G1 phase | [4] | ||
| Betulinic Acid | HeLa (Cervical cancer) | MTT Assay | IC50: 30.42 ± 2.39 µM (48h) | [5] |
| Annexin V/PI Assay | 13.10 ± 1.45% apoptotic cells (30 µmol/l, 24h) | [6] | ||
| DCFH-DA Assay | 12.77-fold increase in ROS (30 µmol/L, 48h) | [5] | ||
| Cell Cycle Analysis | Arrest at G0/G1 phase | [7] | ||
| Curcumin | HeLa (Cervical cancer) | MTT Assay | IC50: 26.0 µM (24h) | [8] |
| MTT Assay | IC50: 118.7 µM (48h) | [9] | ||
| MTT Assay | IC50: 242.8 µM (72h) | [10] | ||
| Flow Cytometry | ~25% apoptotic cells (100 µg/mL) | [11][12] |
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below. These protocols are based on the descriptions found in the referenced literature.
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HeLa, H460) in 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of the test compound (e.g., Condurango glycosides, Betulinic Acid, Curcumin) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the test compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)
-
Cell Treatment: Plate cells in appropriate culture vessels and treat with the test compound.
-
DCFH-DA Staining: After treatment, incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (typically 10-20 µM) in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity of the oxidized product, dichlorofluorescein (DCF), using a fluorescence microplate reader or a flow cytometer. The fold increase in ROS is calculated relative to the untreated control.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: Signaling pathway of Condurango glycoside A-induced apoptosis.
Figure 2: A typical experimental workflow for evaluating anti-cancer compounds.
Figure 3: Logical relationship of the compared compounds' mechanisms and outcomes.
The available research on Condurango glycoside A and related extracts suggests a reproducible mechanism of action involving the induction of apoptosis through ROS generation and activation of the mitochondrial pathway in cancer cells. The quantitative data, particularly for CGA in HeLa cells, shows comparable effects to other well-established natural anti-cancer compounds like Betulinic Acid and Curcumin. However, the scarcity of data specifically for this compound highlights a significant gap in the literature. To fully assess the reproducibility and therapeutic potential of individual Condurango glycosides, further studies with standardized protocols and a broader range of cancer cell lines are necessary. The experimental methodologies and comparative data presented in this guide provide a framework for researchers to design and interpret future studies in this area, ultimately contributing to a more comprehensive understanding of the anti-cancer properties of these natural compounds.
References
- 1. Condurango Glycoside A|CAS 11051-90-4|Supplier [benchchem.com]
- 2. Synergistic Effect of Barbadensis miller and Marsdenia Condurango Extracts Induces Apoptosis Promotes Oxidative Stress by Limiting Proliferation of Cervical Cancer and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteomic Investigation into Betulinic Acid-Induced Apoptosis of Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. hh.um.es [hh.um.es]
- 11. a-jhr.com [a-jhr.com]
- 12. researchgate.net [researchgate.net]
Cross-validation of Condurango Glycoside Effects in Different Cancer Types: A Comparative Guide
A comprehensive analysis of the anti-cancer properties of Condurango glycosides, primarily focusing on lung and cervical cancer. This guide objectively compares the available data and outlines the experimental basis for a deeper understanding by researchers, scientists, and drug development professionals.
Introduction
Condurango, the bark of Marsdenia condurango, has a history in traditional medicine for treating various ailments, including stomach cancer.[1][2] Modern scientific investigation has focused on its active components, primarily Condurango glycosides, for their potential anti-cancer activities. These compounds have been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and cause DNA damage in cancer cells. This guide provides a cross-validation of the effects of Condurango glycosides in different cancer types based on available preclinical data, with a focus on lung and cervical cancers. It is important to note that while research has been conducted on Condurango glycoside-rich components and specific isolates like Condurango glycoside A (CGA), there is currently no scientific literature available on "Condurango glycoside E3". Therefore, this guide will focus on the broader class of Condurango glycosides and specific data available for CGA.
Comparative Efficacy in Lung and Cervical Cancer
The primary mechanism of action for Condurango glycosides in both lung and cervical cancer appears to be the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS).[1][3][4] This surge in ROS leads to a cascade of cellular events culminating in apoptosis.
Lung Cancer Insights
In non-small-cell lung cancer (NSCLC) cell lines (H460, A549, and H522), Condurango glycoside-rich components (CGS) have demonstrated significant anti-cancer effects.[3][5][6][7] Treatment with CGS leads to DNA damage, cell cycle arrest at the subG0/G1 phase, and ultimately, caspase-3 dependent apoptosis.[3][5] An in vivo study using a benzo[a]pyrene-induced lung cancer model in rats showed that post-cancer treatment with CGS resulted in tissue damage repair and ROS accumulation, supporting the in vitro findings.[3][8] The IC50 dose for CGS in H460 cells was determined to be 0.22µg/µl at 24 hours.[3][5]
Cervical Cancer Insights
Studies on the human cervical cancer cell line (HeLa) have shown that Condurango extract (CE) and Condurango glycoside A (CGA) are cytotoxic and induce apoptosis through a ROS-dependent mechanism.[1][4][9] The apoptotic pathway involves the activation of the Fas receptor, depolarization of the mitochondrial membrane potential, and a G0/G1 cell cycle arrest.[1][10] CGA, a major ingredient of Condurango, has been shown to initiate ROS generation, leading to the up-regulation of p53, a critical tumor suppressor protein. This, in turn, promotes the expression of the pro-apoptotic protein Bax, cytochrome c release from the mitochondria, and activation of caspase-3.[4][9]
Quantitative Data Summary
The following tables summarize the quantitative data from the cited studies. It is important to note that direct comparative studies between Condurango glycosides and standard chemotherapies are lacking in the current literature.
Table 1: In Vitro Efficacy of Condurango Glycoside-Rich Components (CGS) in Lung Cancer
| Cell Line | Treatment | Concentration | Time (hours) | Effect | Reference |
| H460 (NSCLC) | CGS | 0.22 µg/µl (IC50) | 24 | ~50% cell death | [3][5] |
| A549 (NSCLC) | Condurango Extract | 0.35 µg/µl | 48 | ~50% cell death | [6][7] |
| H522 (NSCLC) | Condurango Extract | 0.25 µg/µl | 48 | ~50% cell death | [6][7] |
Table 2: In Vitro Efficacy of Condurango Glycosides in Cervical Cancer
| Cell Line | Treatment | Effect | Reference |
| HeLa | Condurango Extract | Cytotoxicity, G0/G1 arrest, ROS generation | [1][10] |
| HeLa | Condurango Glycoside A (CGA) | DNA damage, apoptosis, senescence, p53 up-regulation | [4][9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Condurango glycosides and a typical experimental workflow for assessing their anti-cancer effects.
Caption: Signaling pathway of Condurango glycosides in cancer cells.
Caption: Experimental workflow for evaluating Condurango glycosides.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and validation of scientific findings.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells (e.g., H460, HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Treatment: Treat the cells with varying concentrations of Condurango glycoside solution for desired time periods (e.g., 24, 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO or a solubilizing buffer to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.[3][11]
Reactive Oxygen Species (ROS) Measurement
-
Cell Preparation: Culture cells to the desired confluence and treat with Condurango glycosides.
-
Staining: Wash the cells with PBS and incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.[6][12]
-
Analysis: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer. The intensity of the fluorescence is proportional to the amount of ROS generated.[13][14]
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting and Fixation: Harvest the treated and control cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Data Acquisition: Analyze the cells using a flow cytometer. The DNA content, indicated by PI fluorescence, is used to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[4][10][15]
Comparison with Alternatives
Currently, there is a significant lack of direct comparative studies between Condurango glycosides and standard-of-care chemotherapeutic agents for lung and cervical cancer. Standard treatments for advanced non-small-cell lung cancer often involve platinum-based chemotherapy (e.g., cisplatin, carboplatin) in combination with other agents like paclitaxel, gemcitabine, or docetaxel.[16][17][18] For locally advanced cervical cancer, the standard is often concurrent chemoradiotherapy, with cisplatin-based regimens being common.[19][20] While Condurango glycosides show promise in preclinical models, their efficacy relative to these established treatments is unknown. Future research should focus on head-to-head comparisons to determine the therapeutic potential of these natural compounds.
Conclusion
Condurango glycosides, particularly Condurango glycoside A, have demonstrated notable anti-cancer effects in preclinical models of lung and cervical cancer. The primary mechanism involves the induction of ROS-mediated apoptosis. While the available data is promising, the absence of studies on "this compound" and the lack of direct comparisons with standard chemotherapies highlight critical gaps in the current understanding. Further research, including comparative efficacy studies and investigation of a broader range of Condurango glycosides, is necessary to fully elucidate their therapeutic potential in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. Relative Apoptosis-inducing Potential of Homeopa-thic Condurango 6C and 30C in H460 Lung Cancer Cells In vitro: -Apoptosis-induction by homeopathic Condurango in H460 cells- - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. abcam.co.jp [abcam.co.jp]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. Comparison of four chemotherapy regimens for advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of clinical efficacy between chrono-chemotherapy and conventional chemotherapy in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Comparative Study of Neoadjuvant Chemotherapy Followed by Definitive Chemoradiotherapy Versus Definitive Chemoradiotherapy Alone in Locally Advanced Carcinoma of Cervix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of different chemotherapy regimens on survival for advanced cervical cancer: systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Condurango Glycoside E3 and Condurangogenin A in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent compounds derived from Marsdenia cundurango: Condurango glycoside E3 and its aglycone, Condurangogenin A. This comparison is based on available experimental data, focusing on their chemical structures, cytotoxic activities, and mechanisms of action in the context of cancer research.
Chemical Structure and Properties
This compound is a complex pregnane glycoside, while Condurangogenin A represents its core steroidal structure without the sugar moieties. This structural difference significantly influences their physicochemical properties and biological activities.
Below is a table summarizing their key chemical properties.
| Property | This compound | Condurangogenin A |
| Molecular Formula | C66H98O26[1] | C32H42O7[2] |
| Molecular Weight | 1307.47 g/mol [1] | 538.7 g/mol [2] |
| General Class | Pregnane Glycoside[1] | Pregnane Steroid (Aglycone) |
| Key Structural Features | A polycyclic steroid core (Condurangogenin A) attached to a chain of sugar molecules. | A steroid backbone with various functional groups, including acetyl and hydroxyl groups.[2] |
Comparative Cytotoxic Performance
While direct comparative studies between this compound and Condurangogenin A are limited, extensive research on Condurangogenin A and related condurango glycosides allows for a robust evaluation of their anti-cancer potential.
Cytotoxicity Against Cancer Cell Lines
Condurangogenin A has demonstrated significant cytotoxic effects against various cancer cell lines, particularly non-small-cell lung cancer (NSCLC) cells.[3][4] Studies on a range of condurango glycosides, structurally similar to this compound, have also revealed their cytotoxic potential.
The following table summarizes the available quantitative data on their cytotoxic activity.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Condurangogenin A | H460 (NSCLC) | MTT Assay | 32 µg/mL (at 24h) | [3][4] |
| A549 (NSCLC) | MTT Assay | 38 µg/mL (at 24h) | [4] | |
| H522 (NSCLC) | MTT Assay | 39 µg/mL (at 24h) | [4] | |
| Condurango Glycosides (General) | HL-60 (Leukemia) | Not Specified | Varies by specific glycoside | [5] |
| A549 (NSCLC) | Not Specified | Varies by specific glycoside | [5] |
Mechanism of Action: A Comparative Overview
The primary mechanism of anti-cancer activity for both Condurangogenin A and the broader class of condurango glycosides involves the induction of apoptosis (programmed cell death) and modulation of the cell cycle.
Condurangogenin A: A Deeper Dive
Research indicates that Condurangogenin A induces apoptosis in cancer cells through a p53-mediated pathway.[6] This involves the upregulation of the p21 protein, leading to cell cycle arrest at the G0/G1 phase, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[3][4]
The signaling pathway for Condurangogenin A-induced apoptosis is visualized below.
Caption: Signaling pathway of Condurangogenin A-induced apoptosis.
This compound: An Inferred Mechanism
While specific mechanistic studies on this compound are lacking, it is hypothesized that its activity is mediated through its aglycone, Condurangogenin A. The glycoside moiety is believed to enhance solubility and bioavailability, potentially influencing its delivery to target cells. Upon cellular uptake, enzymatic hydrolysis likely releases Condurangogenin A to exert its cytotoxic effects.
The proposed experimental workflow to test this hypothesis is outlined below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Condurangogenin A | C32H42O7 | CID 71448936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pregnane glycosides from the bark of Marsdenia cundurango and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pregnane glycosides from the bark of Marsdenia cundurango and their cytotoxic activity | springermedizin.de [springermedizin.de]
- 6. Condurango Glycoside A|CAS 11051-90-4|Supplier [benchchem.com]
Harnessing Condurango Glycosides to Enhance Chemotherapeutic Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While specific research on "Condurango glycoside E3" remains limited, extensive studies on Condurango glycoside-rich components, particularly Condurango glycoside A (CGA) and its aglycone, Condurangogenin A (ConA), reveal significant potential for synergistic applications with conventional chemotherapy. This guide provides a comparative analysis of the cytotoxic and pro-apoptotic effects of these compounds on various cancer cell lines, supported by experimental data and detailed methodologies. The elucidated mechanisms of action, primarily centered around the induction of oxidative stress and apoptosis, suggest a strong basis for further investigation into combination therapies to enhance the efficacy of existing anticancer drugs.
Comparative Analysis of Bioactivity
The following tables summarize the quantitative data on the effects of Condurango glycosides on cancer cell viability, cell cycle progression, and the induction of apoptosis.
Table 1: Cytotoxicity of Condurango Glycosides in Cancer Cell Lines
| Compound/Extract | Cell Line | IC50 Dose | Treatment Duration | Reference |
| Condurango glycoside-rich components (CGS) | H460 (NSCLC) | 0.22 µg/µl | 24 hours | [1][2][3][4] |
| Condurangogenin A (ConA) | H460 (NSCLC) | 32 µg/ml | 24 hours | [1][3][5] |
| Condurangogenin A (ConA) | A549 (NSCLC) | 38 µg/ml | 24 hours | [5] |
| Condurangogenin A (ConA) | H522 (NSCLC) | 39 µg/ml | 24 hours | [5] |
NSCLC: Non-Small-Cell Lung Cancer
Table 2: Effects of Condurango Glycosides on Cell Cycle Distribution and Apoptosis
| Compound | Cell Line | Effect | Observation | Time Point | Reference |
| Condurangogenin A (ConA) | H460 | G0/G1 Arrest | Increased cell population in G0/G1 phase | 2, 6, 12 hours | [3][5] |
| Condurangogenin A (ConA) | H460 | Apoptosis | Increased sub-G0/G1 cell population | 18, 24 hours | [3][5] |
| Condurango glycoside-rich components (CGS) | NSCLC Cells | Apoptosis | Cell cycle arrest at subG0/G1 | Not Specified | [1][2][4] |
| Condurango glycoside A (CGA) | HeLa | G0/G1 Arrest | Cell cycle arrest at G0/G1 stage | Not Specified | [6] |
| Condurango Extract (CE) | HeLa | G0/G1 Arrest | Increase in G0/G1-phase cells | Not Specified | [7][8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies on Condurango glycosides.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of Condurango glycosides on cancer cells and calculate the IC50 value.
-
Procedure:
-
Cancer cells (e.g., H460, A549, H522) are seeded in 96-well plates at a density of 1 × 10^4 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compound (e.g., Condurangogenin A) for specified durations (e.g., 12, 18, 24, 48 hours).
-
Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent is added to each well and incubated for a minimum of 2 hours at 37°C in the dark.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 595 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 is calculated.[7][8]
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with Condurango glycosides.
-
Procedure:
-
Cells are treated with the IC50 dose of the Condurango compound for various time points (e.g., 2, 6, 12, 18, 24 hours).
-
Post-treatment, cells are harvested, washed with PBS, and fixed in 70% chilled ethanol.
-
The fixed cells are then treated with RNase A to remove RNA.
-
Propidium iodide (PI) is added to stain the cellular DNA.
-
The fluorescence intensity of the PI-labeled cells, which is proportional to the DNA content, is analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, G2/M, and sub-G0/G1 (apoptotic) phases is determined.[5][8]
-
Reactive Oxygen Species (ROS) Generation Assay
-
Objective: To quantify the intracellular generation of ROS induced by Condurango glycosides.
-
Procedure:
-
H460 cells are treated with the IC50 dose of the test compound for different time periods.
-
The cells are then incubated with 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), a fluorescent probe for ROS.
-
The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorometer.[5]
-
For qualitative analysis, cells can be photographed under a fluorescence microscope.
-
Signaling Pathways and Experimental Workflows
The primary mechanism by which Condurango glycosides induce apoptosis in cancer cells is through the generation of Reactive Oxygen Species (ROS), leading to a cascade of downstream events.
Caption: ROS-dependent p53 signaling pathway induced by Condurango glycosides.
This signaling pathway highlights the potential for synergistic effects with chemotherapy. By inducing ROS and upregulating p53, Condurango glycosides can sensitize cancer cells to DNA-damaging chemotherapeutic agents. Furthermore, the induction of apoptosis through the mitochondrial pathway can complement the mechanisms of other anticancer drugs.
Caption: General experimental workflow for assessing Condurango glycoside bioactivity.
References
- 1. Condurango Glycoside A|CAS 11051-90-4|Supplier [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. innerpath.com.au [innerpath.com.au]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Navigating the Disposal of Condurango Glycoside E3: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and drug development professionals handling Condurango glycoside E3, a pregnane glycoside from the plant Marsdenia cundurango, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, a conservative approach that treats the compound as potentially hazardous is essential. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, drawing upon general principles of chemical waste management.
Core Principle: Proactive Waste Management
The cornerstone of safe disposal is a proactive waste management strategy. This begins with purchasing only the necessary quantities of this compound to minimize surplus.[1] A "first in, first out" inventory system should be implemented, ensuring that older stock is used before newly acquired batches.[2] All containers must be clearly labeled with the chemical name, date received, and date opened.[3]
Quantitative Data Summary: Disposal and Safety Parameters
The following table summarizes key quantitative and qualitative parameters for the safe disposal of chemical waste, applicable to this compound in the absence of specific data.
| Parameter | Guideline | Rationale |
| Waste Accumulation Limit | Do not exceed 55 gallons of total chemical waste in the laboratory.[4] | Adherence to regulatory limits for satellite accumulation areas prevents the creation of large-scale hazards. |
| Acute Hazardous Waste Limit | Do not accumulate more than one quart of any single acute hazardous waste.[4] | Stricter control for substances that are particularly dangerous even in small quantities. |
| pH for Sewer Disposal | Not Recommended | As the properties of this compound are not fully characterized, sewer disposal is not advised. Generally, only non-hazardous, aqueous solutions with a neutral pH are considered for drain disposal.[5] |
| Container Rinsing | Triple rinse with a suitable solvent.[4][6] | Ensures the removal of residual chemical to a level that allows for the safe disposal of the empty container. |
| Rinsate Collection | The first rinse, and preferably all three, must be collected as hazardous waste.[4][7] | The initial rinse will contain the highest concentration of the chemical and must be treated as hazardous. |
Experimental Protocols: A Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the disposal of this compound.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container, compatible with the chemical and clearly labeled.
-
Secondary containment bin.
-
Chemical waste tags or labels as required by your institution.
-
Solvent for rinsing (e.g., ethanol or methanol, depending on solubility and compatibility).
Procedure:
-
Waste Identification and Segregation:
-
Treat all unused or expired this compound and any material contaminated with it (e.g., weighing boats, contaminated gloves) as hazardous chemical waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[7] Specifically, avoid mixing with strong acids, bases, or oxidizing agents.[5]
-
-
Containerization:
-
Place solid waste into a designated, leak-proof container with a secure lid.
-
For solutions of this compound, use a compatible liquid waste container. Ensure the container is not overfilled.
-
The waste container must be kept closed except when adding waste.[4][7]
-
Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[7]
-
-
Labeling:
-
As soon as the first waste is added, label the container with a hazardous waste tag.
-
The label must clearly state "Hazardous Waste" and list all contents, including "this compound" and any solvents, with their approximate percentages.[7]
-
Include the Principal Investigator's name, laboratory location, and the date the waste was first added.
-
-
Disposal of Empty Containers:
-
To render an empty container of this compound non-hazardous, it must be triple-rinsed with a solvent capable of dissolving the compound.[4][6]
-
Collect all rinsate as hazardous waste and add it to the appropriate liquid waste container.[4][7]
-
After triple-rinsing and air-drying in a ventilated area (such as a fume hood), deface or remove the original label and dispose of the container in the regular laboratory glass or solid waste stream, as per your institution's guidelines.[6][7]
-
-
Requesting Waste Pickup:
-
Store the labeled, sealed waste container in a designated satellite accumulation area within the laboratory.[5]
-
Once the container is full, or within three days of it becoming full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[5] Do not transport hazardous waste yourself.[8]
-
Mandatory Visualizations: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal decision workflow for this compound.
This procedural guidance is designed to ensure that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always consult your institution's specific chemical hygiene plan and EHS office for clarification and adherence to local regulations.
References
- 1. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. essr.umd.edu [essr.umd.edu]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Personal protective equipment for handling Condurango glycoside E3
Essential Safety and Handling Guide for Condurango Glycoside E3
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of this compound, a pregnane glycoside with potential anti-cancer properties.[1] Due to its cytotoxic potential, stringent safety protocols are necessary to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Given the cytotoxic nature of this compound, personnel must wear appropriate personal protective equipment. The following table summarizes the recommended PPE for handling this compound, based on guidelines for cytotoxic drugs.[2][3][4][5]
| PPE Category | Specification |
| Gloves | Powder-free nitrile, neoprene, or polyurethane gloves meeting ASTM Standard D-6978-(05)-13. Double gloving is recommended. Vinyl gloves are not suitable.[2][4][5] |
| Gown | Disposable, lint-free, low-permeability fabric with long sleeves, tight-fitting cuffs, and a back closure.[2][3][4][5] |
| Eye & Face Protection | Chemical splash goggles and a full-face shield should be worn to protect against splashes.[3][4] |
| Respiratory Protection | An N95 or higher-rated respirator should be used when handling the powder form to prevent inhalation.[3] |
| Footwear | Closed-toe shoes are mandatory. Shoe covers should be worn in the designated handling area. |
Operational Plan: Handling Procedures
Adherence to the following step-by-step procedures is essential for the safe handling of this compound.
-
Designated Handling Area : All handling of this compound, including weighing and reconstitution, must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[3]
-
Preventing Contamination : Use disposable bench protectors to cover work surfaces. All equipment used for handling, such as spatulas and glassware, should be dedicated for use with this compound or thoroughly decontaminated after use.
-
Aerosol Minimization : When handling the solid compound, take care to avoid generating dust. When preparing solutions, add the solvent to the vial containing the glycoside slowly and carefully to prevent splashing.
-
Transportation : When moving this compound within the laboratory, use a sealed, unbreakable secondary container to prevent spills.
-
Personal Hygiene : After handling is complete and before leaving the designated area, remove and dispose of PPE in the appropriate waste stream. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Chemical Waste : Unused this compound and solutions containing the compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Contaminated Materials : All disposable items that have come into contact with this compound, including gloves, gowns, bench protectors, and pipette tips, must be disposed of in a designated cytotoxic waste container.
-
Sharps : Needles, syringes, and other sharps contaminated with this compound should be placed in a puncture-resistant sharps container labeled for cytotoxic waste.
Quantitative Data
The following table provides an example of the cytotoxic potential of a related Condurango glycoside, Condurangogenin A, against a non-small-cell lung cancer cell line.
| Compound | Cell Line | IC50 Value (24h) |
| Condurangogenin A | H460 | 32 µg/ml |
Experimental Protocols
The following is a generalized protocol for an in vitro cytotoxicity assay using a Condurango glycoside, based on published research.
In Vitro Cytotoxicity Assay
-
Cell Culture : Culture non-small-cell lung cancer cells (e.g., A549, H522, or H460) in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Treatment : Seed the cells in 96-well plates and allow them to adhere overnight. Prepare a stock solution of the Condurango glycoside in a suitable solvent (e.g., DMSO). Treat the cells with various concentrations of the glycoside for a specified period (e.g., 24 hours).
-
Cell Viability Assessment : After the treatment period, assess cell viability using a standard method such as the MTT assay.
-
Data Analysis : Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting cell viability against the compound concentration.
Visualizations
The following diagram illustrates a proposed signaling pathway for Condurango glycoside-induced apoptosis in cancer cells, based on existing research.
Caption: Proposed pathway of Condurango glycoside-induced apoptosis.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
